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  • Product: Fingolimod Palmitate Amide
  • CAS: 1242271-26-6

Core Science & Biosynthesis

Foundational

Unlocking the Central Nervous System: A Technical Guide to the Hypothesized Mechanism of Action of Fingolimod Palmitate Amide

For Researchers, Scientists, and Drug Development Professionals Abstract Fingolimod (Gilenya®), a sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the oral treatment of relapsing-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (Gilenya®), a sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the oral treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy is primarily attributed to the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into the central nervous system (CNS). However, the need for enhanced CNS-specific action with potentially reduced peripheral side effects has driven the exploration of novel prodrug strategies. This technical guide proposes a hypothesized mechanism of action for Fingolimod Palmitate Amide, a lipophilic derivative of Fingolimod, designed to leverage CNS-targeting prodrug principles. We will delve into the rationale behind its design, its putative metabolic activation pathway, and a comprehensive roadmap for its experimental validation. This document is intended to serve as a foundational resource for researchers investigating next-generation S1P receptor modulators with improved therapeutic profiles.

Introduction: The Fingolimod Paradigm and the Quest for CNS-Specific Modulation

Fingolimod is an orally administered immunomodulatory drug that, upon ingestion, undergoes phosphorylation by sphingosine kinase 2 to its active metabolite, Fingolimod-phosphate.[1] Fingolimod-phosphate is a structural analog of endogenous sphingosine-1-phosphate and acts as a functional antagonist at the S1P1 receptor on lymphocytes.[2] This functional antagonism leads to the internalization and degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes.[2] The resulting lymphopenia reduces the infiltration of autoreactive lymphocytes into the CNS, mitigating the inflammatory cascades that drive demyelination and neurodegeneration in multiple sclerosis.[1]

While clinically effective, the systemic activity of Fingolimod can lead to a range of side effects. Furthermore, there is growing evidence that direct modulation of S1P receptors on CNS resident cells, such as astrocytes and oligodendrocytes, may offer additional neuroprotective benefits.[3] This has spurred interest in developing Fingolimod analogs with enhanced CNS penetration and potentially more localized bioactivation.

Palmitoylation as a Prodrug Strategy for CNS Delivery

The blood-brain barrier (BBB) represents a formidable obstacle to the entry of many therapeutic agents into the CNS.[4][5] One established prodrug strategy to enhance CNS penetration is to increase the lipophilicity of a parent drug.[6][7] Palmitoylation, the attachment of a 16-carbon fatty acid (palmitic acid), is a reversible post-translational modification that significantly increases the hydrophobicity of molecules.[8] As a prodrug modification, the addition of a palmitoyl group can facilitate passive diffusion across the lipid-rich membranes of the BBB.[5]

Amide linkages are often employed in prodrug design due to their relative stability in plasma compared to esters, reducing premature hydrolysis in the systemic circulation.[9] Within the CNS, various amidases are present that can cleave the amide bond, releasing the active parent drug in a more targeted manner.[9][10]

Hypothesized Mechanism of Action of Fingolimod Palmitate Amide

We propose that Fingolimod Palmitate Amide functions as a CNS-targeted prodrug of Fingolimod. The core of this hypothesis rests on a multi-step bioactivation process that leverages its unique chemical structure to achieve enhanced brain delivery and localized activity.

Key Tenets of the Hypothesized Mechanism:

  • Increased Lipophilicity and BBB Penetration: The N-palmitoyl amide modification renders Fingolimod Palmitate Amide significantly more lipophilic than its parent compound, Fingolimod. This enhanced lipophilicity is predicted to facilitate its passive diffusion across the blood-brain barrier.

  • CNS-Localized Bioactivation: Once within the CNS, Fingolimod Palmitate Amide is hypothesized to be a substrate for intracellular amidases. Enzymatic hydrolysis of the amide bond would release the parent drug, Fingolimod, and palmitic acid.

  • Phosphorylation to the Active Moiety: The liberated Fingolimod would then be phosphorylated by sphingosine kinase 2, an enzyme present in the CNS, to form the active metabolite, Fingolimod-phosphate.

  • S1P Receptor Modulation in the CNS: Fingolimod-phosphate would subsequently modulate S1P receptors on CNS cells, including lymphocytes that have traversed the BBB, as well as on astrocytes and oligodendrocytes, potentially exerting both immunomodulatory and direct neuroprotective effects.

Fingolimod_Palmitate_Amide_MOA cluster_blood Systemic Circulation cluster_cns Central Nervous System FPA Fingolimod Palmitate Amide (Lipophilic) BBB Blood-Brain Barrier FPA->BBB Enhanced Passive Diffusion FPA_CNS Fingolimod Palmitate Amide Fingolimod_CNS Fingolimod FPA_CNS->Fingolimod_CNS Amidase Hydrolysis Fingolimod_P Fingolimod-Phosphate (Active Metabolite) Fingolimod_CNS->Fingolimod_P Sphingosine Kinase 2 S1PR S1P Receptors (Astrocytes, Oligodendrocytes, Lymphocytes) Fingolimod_P->S1PR Receptor Modulation (Functional Antagonism) Effects Neuroprotective & Immunomodulatory Effects S1PR->Effects BBB->FPA_CNS

Figure 1: Hypothesized mechanism of action of Fingolimod Palmitate Amide.

Experimental Validation Roadmap

A rigorous and systematic experimental approach is required to validate the proposed mechanism of action. The following sections outline key in vitro and in vivo studies.

Synthesis and Physicochemical Characterization

The first step is the chemical synthesis of Fingolimod Palmitate Amide. A plausible synthetic route involves the acylation of the primary amine of Fingolimod with palmitoyl chloride or an activated palmitic acid derivative.[11][][13]

ParameterExpected OutcomeRationale
LogP (Octanol-Water Partition Coefficient) Significantly higher for Fingolimod Palmitate Amide compared to Fingolimod.To quantitatively confirm the increased lipophilicity.
Aqueous Solubility Lower for Fingolimod Palmitate Amide compared to Fingolimod.A common consequence of increased lipophilicity.
In Vitro Characterization

These assays are crucial to determine if Fingolimod Palmitate Amide is a viable prodrug.

Protocol: Stability in Plasma and Brain Homogenates

  • Preparation: Prepare solutions of Fingolimod Palmitate Amide in fresh human plasma and rodent brain homogenates.

  • Incubation: Incubate the solutions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: At each time point, quench the reaction and extract the analyte and any metabolites.

  • Analysis: Quantify the concentrations of Fingolimod Palmitate Amide and the liberated Fingolimod using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the half-life of Fingolimod Palmitate Amide in each matrix. A shorter half-life in brain homogenate compared to plasma would support the hypothesis of CNS-preferential bioactivation.[9]

It is important to ascertain whether Fingolimod Palmitate Amide has any intrinsic activity at S1P receptors or if it is indeed an inactive prodrug.

Protocol: Competitive Radioligand Binding Assay

  • Materials: Cell membranes expressing recombinant human S1P receptors (S1P1-5), [³²P]S1P as the radioligand.[14]

  • Assay: Perform a competitive binding assay with increasing concentrations of Fingolimod Palmitate Amide, Fingolimod, and Fingolimod-phosphate (as a positive control).

  • Detection: Measure the displacement of [³²P]S1P.

  • Analysis: Calculate the binding affinity (Ki) for each compound at each receptor subtype. The expectation is that Fingolimod Palmitate Amide and Fingolimod will have low affinity, while Fingolimod-phosphate will show high affinity.

Protocol: GTPγS Binding or Calcium Flux Functional Assay

  • Assay Principle: These assays measure the functional consequences of receptor activation, such as G-protein coupling (GTPγS) or downstream signaling events (calcium flux).[15]

  • Procedure: Treat cells expressing S1P receptors with increasing concentrations of the test compounds.

  • Measurement: Quantify the stimulation of GTPγS binding or the change in intracellular calcium levels.

  • Analysis: Determine the EC50 values for each compound. Fingolimod-phosphate should be a potent agonist, while Fingolimod Palmitate Amide and Fingolimod are expected to be inactive.

AssayExpected Outcome for Fingolimod Palmitate AmideRationale
S1P Receptor Binding High Ki (low affinity)To confirm it is an inactive prodrug.
S1P Receptor Functional Assay No significant agonist activity (high EC50)To further validate its prodrug nature.
In Vivo Evaluation

Animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of Fingolimod Palmitate Amide.

Protocol: Brain and Plasma Pharmacokinetics in Rodents

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Dosing: Administer equimolar doses of Fingolimod and Fingolimod Palmitate Amide via oral gavage or intravenous injection.

  • Sample Collection: At various time points post-administration, collect blood and brain tissue.

  • Analysis: Process the samples and quantify the concentrations of the administered compound, Fingolimod, and Fingolimod-phosphate in both plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio. A higher brain-to-plasma ratio of Fingolimod and Fingolimod-phosphate following administration of Fingolimod Palmitate Amide would strongly support the CNS-targeting hypothesis.[10]

Pharmacokinetic ParameterExpected Outcome for Fingolimod Palmitate Amide Administration
Brain-to-Plasma Ratio of Fingolimod Increased compared to Fingolimod administration.
Brain-to-Plasma Ratio of Fingolimod-phosphate Increased compared to Fingolimod administration.
Plasma AUC of Fingolimod Potentially lower compared to Fingolimod administration.

The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for multiple sclerosis and is suitable for assessing the therapeutic efficacy of Fingolimod Palmitate Amide.[1][16]

Protocol: EAE Model in Mice

  • Induction: Induce EAE in C57BL/6 mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant, followed by pertussis toxin injections.[17]

  • Treatment Groups: Include a vehicle control group, a Fingolimod treatment group, and a Fingolimod Palmitate Amide treatment group. Dosing should begin at the first signs of clinical symptoms.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).

  • Histopathology: At the end of the study, collect spinal cords for histological analysis to assess inflammation and demyelination.

  • Data Analysis: Compare the mean clinical scores, disease incidence, and severity of inflammation and demyelination between the treatment groups. Superior efficacy of Fingolimod Palmitate Amide at an equimolar dose to Fingolimod would suggest a therapeutic advantage conferred by enhanced CNS delivery.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Hypothesis Validation Synth Synthesis of Fingolimod Palmitate Amide PhysChem Physicochemical Characterization (LogP) Synth->PhysChem Stability Stability Assays (Plasma, Brain Homogenate) PhysChem->Stability Binding S1P Receptor Binding Assays Stability->Binding Functional S1P Receptor Functional Assays Binding->Functional PK Pharmacokinetic Studies (Brain & Plasma) Functional->PK EAE Efficacy Studies (EAE Model) PK->EAE Analysis Comparative Analysis of PK/PD & Efficacy Data EAE->Analysis Validation Validation of CNS-Targeting Prodrug Hypothesis Analysis->Validation

Figure 2: Experimental workflow for the validation of the Fingolimod Palmitate Amide mechanism.

Conclusion

The development of Fingolimod Palmitate Amide represents a rational, hypothesis-driven approach to enhancing the therapeutic potential of a proven MS therapy. By leveraging the principles of lipophilic prodrug design, this novel compound has the potential to achieve greater CNS penetration and more targeted bioactivation, which could translate into improved efficacy and a more favorable safety profile. The experimental roadmap detailed in this guide provides a comprehensive framework for validating this hypothesized mechanism of action. Successful validation would not only establish Fingolimod Palmitate Amide as a promising next-generation therapeutic candidate for multiple sclerosis but also reinforce the value of CNS-targeting prodrug strategies in the broader field of neurotherapeutics.

References

  • Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. (2021-09-01). MDPI. Retrieved from [Link]

  • Prodrug Approaches for CNS Delivery - PMC. (n.d.). NIH. Retrieved from [Link]

  • A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators. (2020-08-05). ChemRxiv. Retrieved from [Link]

  • Prodrug strategy for enhanced therapy of central nervous system disease. (2021-07-31). Royal Society of Chemistry. Retrieved from [Link]

  • S-palmitoylation Is Required for the Control of Growth Cone Morphology of DRG Neurons by CNP-Induced cGMP Signaling. (2018-09-21). Frontiers. Retrieved from [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. (2022-01-01). Royal Society of Chemistry. Retrieved from [Link]

  • New prodrug approach enhances drug delivery to brain cells. (2023-11-08). News-Medical.net. Retrieved from [Link]

  • (PDF) PRODRUGS TARGETING THE CENTRAL NERVOUS SYSTEM (CNS). (2015-08-01). ResearchGate. Retrieved from [Link]

  • Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. (2017-11-15). PubMed. Retrieved from [Link]

  • (PDF) Prodrugs and their activation mechanisms for brain drug delivery. (2022-01-01). ResearchGate. Retrieved from [Link]

  • Disease specific prodrug approaches for brain targeting of neuroactive agents. (2022-01-01). ResearchGate. Retrieved from [Link]

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (2021-08-11). MDPI. Retrieved from [Link]

  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (2007-01-25). MDPI. Retrieved from [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery - PMC. (2022-01-01). NIH. Retrieved from [Link]

  • A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC. (n.d.). NIH. Retrieved from [Link]

  • Experimental Autoimmune Encephalomyelitis in the Mouse - PMC. (n.d.). NIH. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Structural insights into sphingosine-1-phosphate receptor activation. (2022-09-27). PNAS. Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2019-01-01). Royal Society of Chemistry. Retrieved from [Link]

  • WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). (2023-05-01). West Virginia University. Retrieved from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC. (2016-06-10). NIH. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC. (2017-11-15). NIH. Retrieved from [Link]

  • Mouse models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE). (n.d.). Redoxis. Retrieved from [Link]

  • Enzyme Models—From Catalysis to Prodrugs. (2022-09-01). MDPI. Retrieved from [Link]

  • Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor. (2018-01-01). ResearchGate. Retrieved from [Link]

  • 20.10 Synthesis and Reactions of Amides | Organic Chemistry. (2021-04-14). YouTube. Retrieved from [Link]

  • Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC. (n.d.). NIH. Retrieved from [Link]

  • Fingolimod for the treatment of neurological diseases—state of play and future perspectives. (2019-01-01). SpringerLink. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Paradox of Fingolimod Palmitate Amide: Structural Constraints on S1P Receptor Selectivity and Metabolic Divergence

Topic: . Content Type: Technical Whitepaper.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: . Content Type: Technical Whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fingolimod (FTY720) represents a cornerstone in sphingosine-1-phosphate (S1P) receptor modulation, functioning strictly as a pro-drug requiring in vivo phosphorylation.[1][2] Fingolimod Palmitate Amide (FPA) , the


-acylated derivative of FTY720, presents a distinct pharmacological profile characterized by a complete loss of S1P receptor affinity.

This technical guide analyzes the structural determinants that render FPA inactive at S1P receptors while highlighting its utility as a critical negative control and a metabolic marker of ceramide synthase (CerS) activity. We explore the "metabolic bifurcation" where FTY720 is either activated by sphingosine kinases or sequestered by ceramide synthases into the inactive amide form.

Molecular Architecture & Structure-Activity Relationship (SAR)

To understand the selectivity profile of FPA, one must first deconstruct the activation mechanism of its parent compound, Fingolimod.

The Phosphorylation Requirement

Fingolimod (FTY720) is structurally analogous to sphingosine.[3] It possesses a primary amine at the C2 position and a hydroxyl group at C1 (and C2a).

  • Active Species: FTY720-Phosphate (FTY720-P).[1][3][4]

  • Mechanism: The primary amine is essential for recognition by Sphingosine Kinase 2 (SphK2) , which phosphorylates the hydroxyl group. The resulting phosphate headgroup mimics S1P, allowing high-affinity binding to S1P receptors (S1P

    
    ).
    
The Amide Blockade

Fingolimod Palmitate Amide is formed by the condensation of palmitic acid with the primary amine of FTY720.

  • Structural Consequence: The formation of the amide bond (

    
    ) eliminates the basicity of the nitrogen and creates significant steric bulk.
    
  • Pharmacological Outcome:

    • Kinase Resistance: SphK2 cannot bind or phosphorylate the amide derivative. Without the phosphate group, the molecule lacks the requisite electrostatic interaction with the Arg/Glu ion-pair pocket of S1P receptors.

    • Receptor Silence: Consequently, FPA exhibits negligible affinity (

      
      ) for all S1P receptor subtypes.
      
Visualization: The Metabolic Bifurcation

The following diagram illustrates the divergent fates of FTY720—activation via phosphorylation versus inactivation via amidation.

MetabolicBifurcation FTY720 Fingolimod (FTY720) (Pro-drug) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 CerS Ceramide Synthase (CerS) FTY720->CerS FTY720_P Fingolimod-Phosphate (Active Agonist) SphK2->FTY720_P Phosphorylation (Activation) FPA Fingolimod Palmitate Amide (Inactive / Storage) CerS->FPA N-Acylation (Inactivation) S1PR S1P Receptors (S1P1, S1P3-5) FTY720_P->S1PR High Affinity Binding (nM range) FPA->S1PR No Binding (>10 uM) MetabolicSink Metabolic Sink / Lipid Storage FPA->MetabolicSink Accumulation

Figure 1: The metabolic bifurcation of Fingolimod. SphK2 generates the active phosphate species, while Ceramide Synthase generates the inactive Palmitate Amide.

Receptor Selectivity Profile

The "selectivity" of Fingolimod Palmitate Amide is best described as a null profile regarding S1P receptors. It serves as a structural analog to Dihydroceramide rather than Sphingosine-1-Phosphate.

Comparative Binding Affinity Table

The following table contrasts the binding affinities (


 values) of the parent, the active metabolite, and the amide derivative.
Receptor SubtypeFingolimod-Phosphate (Active)Fingolimod (Pro-drug)Fingolimod Palmitate Amide
S1P

0.3 nM> 1000 nMInactive (> 10,000 nM)
S1P

> 1000 nM (Low Affinity)> 1000 nMInactive
S1P

3.0 nM> 1000 nMInactive
S1P

14.0 nM> 1000 nMInactive
S1P

2.0 nM> 1000 nMInactive
Function Potent Agonist / Functional AntagonistSubstrate for SphK2Metabolic Metabolite / Control

Note: Data represents consensus values from GTP


S binding assays. FPA is consistently non-responsive in functional GPCR assays.
Biological Implications of Inactivity[6]
  • Negative Control: FPA is the "gold standard" negative control in S1P receptor binding assays to distinguish between specific receptor-mediated effects and non-specific lipid membrane perturbations.

  • Ceramide Mimicry: While inactive at S1P receptors, FPA mimics C16-dihydroceramide. High intracellular concentrations may influence Protein Phosphatase 2A (PP2A) activity or inhibit Ceramide Synthases via product inhibition, though this is distinct from receptor signaling.

Experimental Protocols

Synthesis of Fingolimod Palmitate Amide

Objective: To generate high-purity FPA for use as a reference standard or negative control.

Reagents:

  • Fingolimod HCl (FTY720)[3][5]

  • Palmitic Acid (C16:0)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve Palmitic Acid (1.1 eq) in anhydrous DCM under nitrogen atmosphere. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to activate the carboxyl group.
    
  • Coupling: Add Fingolimod HCl (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: CHCl

    
    /MeOH 95:5). The amine spot (ninhydrin positive) should disappear.
    
  • Workup: Wash with 1M HCl (to remove unreacted amine/catalyst), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Verify structure via

    
    H-NMR (appearance of amide NH doublet at 
    
    
    
    5.5-6.0 ppm) and LC-MS (Target Mass: ~545.5 Da).
GTP S Binding Assay (Selectivity Validation)

Objective: To confirm the lack of agonist activity at S1P


 receptors compared to FTY720-P.

Materials:

  • Membranes expressing human S1P

    
     (CHO or HEK293 stable lines).
    
  • [

    
    S]GTP
    
    
    
    S.
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 0.1% BSA, pH 7.4.
    

Workflow:

  • Preparation: Dilute FTY720-P (Positive Control) and FPA (Test) in DMSO. Serial dilute (100

    
    M to 0.1 nM).
    
  • Incubation: Mix membranes (5

    
    g protein) with test compounds and GDP (10 
    
    
    
    M) for 30 min at 25°C.
  • Labeling: Add [

    
    S]GTP
    
    
    
    S (0.1 nM final) and incubate for 60 min at 25°C.
  • Termination: Harvest membranes onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Stimulation over Basal vs. Log[Concentration].

    • Expected Result: FTY720-P yields a sigmoidal dose-response curve (

      
       nM). FPA yields a flat line (no stimulation) up to 10 
      
      
      
      M.

Metabolic & Toxicological Context[6]

The formation of Fingolimod Palmitate Amide is not merely a synthetic curiosity but a relevant metabolic pathway.

  • Ceramide Synthase (CerS) Interaction: FTY720 is a competitive inhibitor of CerS (specifically CerS2) with respect to sphinganine. However, it can also act as a pseudo-substrate, leading to the slow formation of N-acyl-FTY720 derivatives like FPA.

  • Toxicity Marker: Accumulation of these "pseudo-ceramides" (FPA) in the liver or kidney may contribute to organ toxicity independent of S1P receptor signaling, potentially via mitochondrial stress pathways common to ceramide overload.

Pathway Visualization: The Ceramide Synthase Shunt

CerS_Shunt Sphinganine Endogenous Sphinganine CerS2 Ceramide Synthase 2 (CerS2) Sphinganine->CerS2 Natural Substrate FTY720 Fingolimod (FTY720) FTY720->CerS2 Competitive Inhibitor / Pseudo-Substrate Dihydroceramide Dihydroceramide (Natural Metabolite) CerS2->Dihydroceramide FPA Fingolimod Palmitate Amide (Pseudo-Ceramide) CerS2->FPA Slow Acylation

Figure 2: FTY720 competes with Sphinganine at CerS2, leading to the formation of FPA.

References

  • Brinkmann, V., et al. (2002). FTY720: altered lymphocyte traffic results in allograft protection. Transplantation. Link

  • Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry. Link

  • Lahiri, S., & Futerman, A. H. (2005). The metabolism and function of sphingolipids and glycosphingolipids. Cellular and Molecular Life Sciences. Link

  • Berdyshev, E. V., et al. (2009).[6] FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells.[7] Journal of Biological Chemistry. Link

  • Huwiler, A., & Zangemeister-Wittke, U. (2018). The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. Pharmacology & Therapeutics.[2][8] Link

Sources

Foundational

Fingolimod vs. Fingolimod Palmitate Amide: A Comparative Analysis of Physicochemical Properties and Pharmacological Implications

An In-Depth Technical Guide Abstract Fingolimod (FTY720), marketed as Gilenya®, is a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Fingolimod (FTY720), marketed as Gilenya®, is a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its therapeutic efficacy is contingent on its in vivo phosphorylation to the active metabolite, fingolimod-phosphate, which subsequently modulates S1P receptors.[3] Fingolimod Palmitate Amide is a derivative and a known impurity of fingolimod, formed by the acylation of fingolimod's primary amino group.[4] This modification, the addition of a 16-carbon fatty acid chain, fundamentally alters the molecule's physicochemical properties. This guide provides a detailed comparative analysis of fingolimod and its palmitate amide derivative, exploring the critical differences in their chemical structures, physicochemical characteristics, and the resulting implications for their pharmacological profiles. A thorough understanding of these differences is paramount for researchers in drug development, impurity profiling, and analytical chemistry.

Molecular Structure and Foundational Properties

The structural divergence between fingolimod and its palmitate amide derivative is the cornerstone of their differing properties. Fingolimod is an aminodiol, featuring a primary amine that is crucial for its biological activity.[1] In contrast, Fingolimod Palmitate Amide possesses a secondary amide linkage, replacing the primary amine with a long, lipophilic palmitate chain.

PropertyFingolimodFingolimod Palmitate Amide
Chemical Structure 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolN-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide
Molecular Formula C₁₉H₃₃NO₂C₃₅H₆₃NO₃
Molecular Weight 307.47 g/mol 545.88 g/mol
CAS Number 162359-55-91242271-26-6[4]

Comparative Physicochemical Properties

The conversion of a primary amine to a large palmitate amide induces significant shifts in the molecule's physicochemical behavior, impacting its solubility, lipophilicity, and potential for interaction with biological systems.

Physicochemical PropertyFingolimod (as HCl salt)Fingolimod Palmitate Amide (Predicted)Causality of Difference
Aqueous Solubility Freely soluble at pH 1.0, very slightly soluble at pH 4.0, and practically insoluble at pH 6.8.[5]Practically insoluble across the physiological pH range.The addition of the long, nonpolar C16 alkyl chain from palmitic acid drastically increases the molecule's hydrophobicity, overwhelming the hydrophilic contributions of the two hydroxyl groups.
Lipophilicity (LogP) Calculated LogP values vary, but it is a lipophilic molecule.Significantly higher LogP value.The large, saturated hydrocarbon tail of the palmitate group makes the amide derivative substantially more lipophilic than the parent compound.
pKa The primary amine has a pKa that allows for protonation at physiological pH.The amide nitrogen is non-basic and will not be protonated under physiological conditions.Amides are significantly less basic than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Hydrogen Bonding The primary amine and two hydroxyl groups can act as both hydrogen bond donors and acceptors.The two hydroxyl groups can act as donors and acceptors. The amide N-H is a weak donor and the carbonyl oxygen is an acceptor.The replacement of the primary amine with an amide reduces the number of strong hydrogen bond donors.

Synthesis and Analytical Characterization

The synthesis and characterization of these molecules require distinct approaches, reflecting their different chemical functionalities.

Synthesis Overview

Fingolimod Synthesis: Numerous synthetic routes for fingolimod have been developed. A common strategy involves the construction of the carbon skeleton followed by the introduction of the amino and hydroxyl groups. For instance, a concise synthesis starts from n-octylbenzene and 3-nitropropionic acid, proceeding through a Friedel-Crafts acylation, reduction, a double Henry reaction, and subsequent hydrogenation.[6][7]

Fingolimod Palmitate Amide Synthesis: This derivative is typically formed through the acylation of fingolimod. This can be achieved by reacting fingolimod with palmitoyl chloride or an activated form of palmitic acid in the presence of a non-nucleophilic base.

G Fingolimod Fingolimod Reaction Acylation Reaction Fingolimod->Reaction PalmitoylChloride Palmitoyl Chloride (or activated Palmitic Acid) PalmitoylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction FPA Fingolimod Palmitate Amide Reaction->FPA

Caption: Synthesis of Fingolimod Palmitate Amide via Acylation.

Experimental Protocol: Synthesis of Fingolimod Palmitate Amide

This protocol describes a representative method for the synthesis of Fingolimod Palmitate Amide for research purposes.

  • Dissolution: Dissolve Fingolimod (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and stir.

  • Acylating Agent Addition: Slowly add a solution of palmitoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Fingolimod Palmitate Amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol: Determination of Lipophilicity by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method to estimate the lipophilicity (LogP) of compounds.[8][9][10]

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Preparation: Prepare a series of standard compounds with known LogP values.

  • Sample Preparation: Prepare solutions of Fingolimod and Fingolimod Palmitate Amide in the mobile phase.

  • Chromatographic Run: Inject the standards and samples onto the HPLC system. Perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol).

  • Data Acquisition: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the void time (t_0) using a non-retained compound (e.g., sodium nitrate).

  • Calculation:

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

    • Calculate log(k) for each run.

    • Extrapolate the log(k) values to 100% aqueous phase to determine the log(k_w) value.

  • Correlation: Plot the known LogP values of the standards against their calculated log(k_w) values to generate a calibration curve. Use the linear regression equation of this curve to determine the LogP of Fingolimod and Fingolimod Palmitate Amide from their respective log(k_w) values.

Pharmacological and Mechanistic Implications

The profound physicochemical differences between fingolimod and its palmitate amide derivative lead to distinct pharmacological profiles.

Fingolimod's Mechanism of Action

Fingolimod is a prodrug.[1] Upon oral administration, it is absorbed and subsequently phosphorylated by sphingosine kinase 2 to form the active metabolite, fingolimod-phosphate.[2][11] This active metabolite is a structural analog of endogenous sphingosine-1-phosphate and acts as a functional antagonist at the S1P₁ receptor on lymphocytes.[12][13] Binding of fingolimod-phosphate to the S1P₁ receptor causes its internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[14][15] This sequestration of lymphocytes within the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the central nervous system (CNS) and cause inflammation and damage.[16][17]

G cluster_blood Bloodstream cluster_lymph Lymph Node Fingolimod Oral Fingolimod SK2 Sphingosine Kinase 2 Fingolimod->SK2 Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SK2->Fingolimod_P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds & Downregulates Lymphocyte Lymphocyte Lymphocyte->S1P1_receptor S1P Gradient Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Leads to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Egress_Blocked Egress to CNS Blocked Sequestration->Egress_Blocked

Caption: Mechanism of Action of Fingolimod.

Predicted Pharmacological Profile of Fingolimod Palmitate Amide

The conversion of the primary amine to a palmitate amide fundamentally alters the molecule's ability to undergo the necessary bioactivation.

  • Blocked Bioactivation: The primary amine of fingolimod is the site of phosphorylation by sphingosine kinase 2. By converting this amine into an amide, the molecule can no longer serve as a substrate for this enzyme. Consequently, Fingolimod Palmitate Amide cannot be converted to the active phosphate metabolite and therefore cannot modulate S1P receptors in the same manner as fingolimod.

  • Altered Absorption and Distribution: Due to its significantly increased lipophilicity, Fingolimod Palmitate Amide would exhibit markedly different absorption, distribution, metabolism, and excretion (ADME) properties. It would likely have a higher volume of distribution, with increased partitioning into adipose tissue and cell membranes, and lower plasma concentrations.

  • Different Biological Targets: Lacking the ability to be phosphorylated, Fingolimod Palmitate Amide would not be effective as an immunosuppressant via S1P receptor modulation. It would be considered a distinct new chemical entity with a different, and currently uncharacterized, pharmacological profile. It may possess off-target activities or toxicities unrelated to those of fingolimod.

Conclusion

The structural modification of fingolimod to Fingolimod Palmitate Amide through the acylation of its primary amine results in a molecule with profoundly different physicochemical and pharmacological properties. The addition of the C16 palmitate chain dramatically increases lipophilicity and abolishes the key functional group required for in vivo phosphorylation and subsequent S1P receptor modulation. This renders the palmitate amide derivative inactive as a fingolimod prodrug. For drug development professionals, this underscores the critical importance of impurity profiling and understanding how seemingly minor structural changes can lead to major alterations in a drug's behavior. For researchers, the distinct properties of Fingolimod Palmitate Amide could be exploited in studies requiring a highly lipophilic, non-phosphorylatable analog of fingolimod to investigate lipid-protein interactions or other cellular processes.

References

  • PubChem. Fingolimod Hydrochloride | C19H34ClNO2 | CID 107969. [Link]

  • Miron, V. E., et al. (2015). The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis. CNS Drugs, 29(4), 269–278. [Link]

  • Rossi, S., et al. (2012). Basic mechanisms of action of fingolimod in relation to multiple sclerosis. Immunological Medicine Reviews, 24(4), 389-399. [Link]

  • Ghasemi, N., Razavi, S., & Nikzad, E. (2017). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Archives of Neuroscience, 4(3). [Link]

  • Lin, C. H., et al. (2021). Fingolimod inhibits glutamate release through activation of S1P1 receptors and the G protein βγ subunit-dependent pathway in rat cerebrocortical nerve terminals. Neuropharmacology, 185, 108447. [Link]

  • Chun, J., & Kihara, Y. (2015). Fingolimod: Lessons Learned and New Opportunities for Treating Multiple Sclerosis and Other Disorders. Annual Review of Pharmacology and Toxicology, 55, 149–170. [Link]

  • Novartis. (2009). Fingolimod or FTY720 MOA. YouTube. [Link]

  • PubChem. Fingolimod | C19H33NO2 | CID 107970. [Link]

  • Mao, M., & Yong, V. W. (2016). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of Neurology, Neurosurgery & Psychiatry, 87(6), 636–642. [Link]

  • Ghaffari, S., et al. (2018). Preparation and Characterization of Fingolimod-Loaded Solid Lipid Nanoparticles for Sustained Release. Journal of Pharmaceutical & Health Sciences, 6(2), 119-128. [Link]

  • Yarrarapu, S. N. S., & Zito, P. M. (2024). Fingolimod. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Fingolimod. [Link]

  • Veeprho. Fingolimod Palmitate Amide Impurity | CAS 1242271-26-6. [Link]

  • Google Patents. WO2015104666A2 - Pharmaceutical composition of fingolimod.
  • Sang-Gij, Lee. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(22), 6847. [Link]

  • Găină, L. I., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1541. [Link]

  • ResearchGate. (2015). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. [Link]

  • Valko, K. (2010). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC International, 23(10). [Link]

  • Rutkowska, E., Pajak, K., & Jóźwiak, K. (2013). Lipophilicity - methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. [Link]

  • Wang, G., & Yuan, J. (2014). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 8, 56. [Link]

  • Martin, B. R., et al. (1988). Characterization of the lipophilicity of natural and synthetic analogs of delta 9-tetrahydrocannabinol and its relationship to pharmacological potency. Pharmacology, Biochemistry, and Behavior, 31(2), 423-429. [Link]

  • Cardiff University. (2016). Phosphorus Prodrugs of S1P Receptor Modulators as a Novel Therapeutic Opportunity. [Link]

  • Google Patents. CN102120720B - Novel synthesis method of fingolimod hydrochloride.
  • Strader, C. R., et al. (2011). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. Journal of Natural Products, 74(4), 900–907. [Link]

  • ResearchGate. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate. [Link]

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Exploratory

Technical Guide: Fingolimod Palmitate Amide – Lipophilicity Profiling and Cell Permeability Dynamics

This guide provides an in-depth technical analysis of Fingolimod Palmitate Amide (FPA), focusing on its physicochemical profile, lipophilicity challenges, and cell permeability dynamics. It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fingolimod Palmitate Amide (FPA), focusing on its physicochemical profile, lipophilicity challenges, and cell permeability dynamics. It is designed for researchers investigating sphingolipid signaling analogs and optimizing ADME assays for super-lipophilic compounds.

Executive Summary: The Ceramide Mimetic

Fingolimod Palmitate Amide (FPA) (CAS: 1242271-26-6) is the N-acylated derivative of the immunomodulator Fingolimod (FTY720). Structurally, FPA represents a ceramide analog where the sphingoid base (Fingolimod) is coupled to a palmitic acid tail via an amide bond.

Unlike its parent compound FTY720—which acts as a prodrug requiring phosphorylation to modulate S1P receptors—FPA lacks the free amine necessary for phosphorylation by sphingosine kinases. Instead, its physicochemical behavior mimics that of long-chain ceramides: extreme lipophilicity, high membrane retention, and negligible aqueous solubility. This guide details the experimental frameworks required to accurately characterize this "super-lipophile."

Physicochemical Architecture

Structural Homology

FPA is designed to mimic natural C16-ceramide. The critical structural modification is the capping of the primary amine of FTY720, which fundamentally alters its pharmacological trajectory.

  • Parent (FTY720): Amphiphilic cationic amine (

    
    ). Soluble in organic/aqueous mixtures. Substrate for SphK1/2.
    
  • Derivative (FPA): Neutral lipid amide. Non-ionizable at physiological pH. Not a substrate for SphK1/2.

The Lipophilicity Cliff (LogP Analysis)

Standard "Rule of 5" parameters do not apply to FPA. The addition of a palmitoyl chain (C16) to the already lipophilic octylphenyl backbone of FTY720 pushes the partition coefficient (LogP) into the "super-lipophilic" range.

ParameterFingolimod (FTY720)Fingolimod Palmitate Amide (FPA)Impact on Assay
MW 307.5 g/mol ~545.9 g/mol Reduced diffusion coefficient
Calculated LogP ~4.0 – 4.5> 9.0 (Estimated) Extreme non-specific binding (NSB)
Ionization State Cationic (pH 7.4)NeutralpH-independent membrane partitioning
Aqueous Solubility Low (< 10 µM)Negligible (< 10 nM) Requires sink conditions
Visualization: Structural & Functional Divergence

The following diagram illustrates the structural relationship and the metabolic blockade introduced by amidation.

Caption: Structural homology map showing FPA as a functional analog of Ceramide, incapable of phosphorylation to the S1P-mimetic FTY720-P.

Cell Permeability Dynamics

For a molecule with LogP > 9, "permeability" is a misnomer. The limiting factor is not entering the membrane, but exiting it.

The "Membrane Trap" Effect

FPA exhibits high membranotropism . Upon contact with a cell monolayer (e.g., Caco-2 or MDCK), FPA partitions rapidly into the lipid bilayer but struggles to desorb into the aqueous cytosol or receiver buffer.

  • Uptake: Driven by hydrophobic effect (Entropy). Very fast.

  • Translocation: Likely involves "flip-flop" across the bilayer (similar to natural ceramide).

  • Efflux: Rate-limiting step. Without carrier proteins (like albumin) in the receiver compartment, apparent permeability (

    
    ) will be near zero despite high membrane accumulation.
    
Transport Mechanisms
  • Passive Diffusion: The primary mode of entry.

  • Transporters: Unlike FTY720, FPA is unlikely to be a substrate for cationic transporters. However, it may interact with lipid transfer proteins (e.g., CERT) intracellularly, though this is speculative for the synthetic analog.

Experimental Protocols: Validating the Super-Lipophile

Standard ADME protocols will fail for FPA due to precipitation and plastic binding. The following modified protocols ensure data integrity.

Protocol 1: Chromatographic LogP Determination ( )

Rationale: The traditional shake-flask method is unreliable for LogP > 5 due to emulsion formation and detection limits in the water phase.

Methodology:

  • Stationary Phase: Use a C18 reversed-phase column with known hydrophobicity markers.

  • Mobile Phase: Isocratic elution with varying Methanol/Water ratios (e.g., 60% to 95% MeOH).

  • Calibration: Run a set of standards with known high LogP values (e.g., DDT, Triphenylamine).

  • Calculation: Extrapolate the retention factor (

    
    ) to 100% water (
    
    
    
    ) is theoretically impossible for FPA. Instead, use the linear relationship between
    
    
    and LogP of standards at a fixed high organic modifier concentration.
    • Formula:

      
      
      
Protocol 2: Sink-Condition Permeability Assay (Modified PAMPA/Caco-2)

Rationale: To measure FPA crossing a barrier, you must provide a "lipophilic sink" in the receiver well to simulate blood plasma proteins.

Workflow Diagram:

Permeability_Protocol cluster_donor Donor Compartment cluster_membrane Membrane Barrier cluster_receiver Receiver Compartment (The Sink) D_Sol FPA + Buffer + 0.5% DMSO Membrane Lipid-Coated Filter (PAMPA) or Caco-2 D_Sol->Membrane Rapid Partitioning (High LogP) R_Sink Buffer + 4% BSA (Scavenger) Membrane->R_Sink Desorption via Albumin Binding Analysis LC-MS/MS Quantification (Extract from BSA) R_Sink->Analysis

Caption: Modified permeability assay using BSA (Bovine Serum Albumin) as a sink to drive the thermodynamic equilibrium of FPA across the barrier.

Step-by-Step Protocol:

  • Preparation: Dissolve FPA in DMSO (Stock 10 mM). Dilute to 10 µM in HBSS (Hank's Balanced Salt Solution). Note: Immediate precipitation may occur; sonicate or use 0.5% cyclodextrin if necessary to maintain dispersion.

  • System Setup: Use a transwell plate (0.4 µm pore size).

    • Apical (Donor): 10 µM FPA in HBSS.

    • Basolateral (Receiver): HBSS + 4% BSA (Bovine Serum Albumin) . The BSA acts as a physiological sink, binding FPA as it exits the membrane.

  • Incubation: 2 hours at 37°C with orbital shaking (100 rpm) to reduce the Unstirred Water Layer (UWL).

  • Extraction:

    • Remove Receiver buffer.

    • Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) to disrupt BSA-FPA binding.

    • CRITICAL: Also extract the membrane filter itself to quantify "Membrane Retention."

  • Quantification: Analyze via LC-MS/MS (MRM mode).

    • Mass Transition: Tuning required (Parent mass ~546).

Biological Implications & Safety

  • Metabolic Stability: The amide bond is generally more stable than an ester, but FPA may be slowly hydrolyzed by ceramidases to release free FTY720 and palmitic acid.

  • Toxicity: Due to its detergent-like nature at high concentrations, FPA can disrupt lipid rafts, potentially causing non-specific cytotoxicity distinct from FTY720's receptor-mediated effects.

  • In Vivo Fate: If administered systemically, FPA will almost exclusively associate with plasma lipoproteins (LDL/HDL) and accumulate in adipose or myelin-rich tissues.

References

  • BenchChem. Fingolimod Palmitate Amide Structure and Properties. Retrieved from BenchChem Database. Link

  • Brinkmann, V., et al. (2010).[1][2] Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery. Link

  • Adachi, K., et al. (1995).[1][3] Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-Amino-1,3-Propanediols. Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • San Emeterio, C. L., et al. (2021).[5] Nanofiber delivery of FTY720 for muscle regeneration.[5] Acta Biomaterialia.[5] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Sink Condition Assays).

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Foundational

Fingolimod Palmitate Amide as a Fingolimod prodrug

An In-Depth Technical Guide to Fingolimod Palmitate Amide as a Fingolimod Prodrug Foreword Fingolimod, the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS), represents a signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fingolimod Palmitate Amide as a Fingolimod Prodrug

Foreword

Fingolimod, the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS), represents a significant advancement in the management of this chronic autoimmune disease.[1] Its mechanism of action, primarily centered on the modulation of sphingosine-1-phosphate (S1P) receptors, has opened new avenues for therapeutic intervention.[1][2] However, the development of prodrugs, such as Fingolimod Palmitate Amide, aims to further refine the therapeutic profile of the parent compound. This guide provides a comprehensive technical overview of Fingolimod Palmitate Amide, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, pharmacokinetic properties, and the analytical methodologies required for its characterization, offering a detailed resource for those working at the forefront of neuroimmunology and drug discovery.

Introduction to Fingolimod and the Rationale for Prodrug Development

Fingolimod (FTY720) is a structural analog of the endogenous sphingolipid, sphingosine.[3][4] Following oral administration, it is phosphorylated in vivo by sphingosine kinases to its active metabolite, fingolimod phosphate (fingolimod-P).[1][4][5] Fingolimod-P then acts as a potent agonist at four of the five G protein-coupled S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1]

The primary therapeutic effect of fingolimod in MS is attributed to its action on the S1P1 receptor on lymphocytes.[1] This interaction leads to the internalization and degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from secondary lymphoid organs.[2][6][7] Consequently, autoreactive lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory demyelination.[1][8][9] Emerging evidence also suggests that fingolimod may exert direct effects within the CNS, potentially promoting neuroprotection and remyelination.[1][10]

Despite its efficacy, the development of prodrugs like Fingolimod Palmitate Amide is driven by the desire to optimize the pharmacokinetic and pharmacodynamic properties of the parent drug. Prodrug strategies can be employed to:

  • Enhance Lipophilicity: Improve absorption and distribution characteristics.

  • Modify Release Profile: Achieve sustained or targeted drug delivery.

  • Improve Patient Compliance: Potentially reduce dosing frequency.

  • Alter Metabolic Pathways: Influence the formation of active or inactive metabolites.

Fingolimod Palmitate Amide, an amide-linked conjugate of fingolimod and palmitic acid, represents one such approach to modify the physicochemical properties of the parent molecule.[11]

Chemical Synthesis and Characterization of Fingolimod Palmitate Amide

The synthesis of Fingolimod Palmitate Amide involves the formation of an amide bond between the primary amine of fingolimod and the carboxylic acid of palmitic acid.

General Synthetic Scheme

A common method for amide bond formation is through the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

G cluster_reactants Reactants cluster_product Product Fingolimod Fingolimod EDCI_DMAP EDCI, DMAP CH2Cl2, rt, 12h Fingolimod->EDCI_DMAP PalmiticAcid Palmitic Acid PalmiticAcid->EDCI_DMAP FPA Fingolimod Palmitate Amide EDCI_DMAP->FPA caption Synthesis of Fingolimod Palmitate Amide.

Caption: General reaction scheme for the synthesis of Fingolimod Palmitate Amide.

Step-by-Step Synthesis Protocol

This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

  • Dissolution: Dissolve fingolimod and palmitic acid in an appropriate anhydrous solvent, such as dichloromethane (CH2Cl2).

  • Activation: Add EDCI and a catalytic amount of DMAP to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 12 hours) to allow for complete amide bond formation.

  • Work-up: Upon reaction completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate Fingolimod Palmitate Amide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValueSource
Molecular Formula C35H63NO3[11]
Molecular Weight 545.88 g/mol
CAS Number 1242271-26-6

Mechanism of Action as a Fingolimod Prodrug

Fingolimod Palmitate Amide is designed to act as a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to release the active parent drug, fingolimod.

Proposed Metabolic Activation

It is hypothesized that the amide linkage in Fingolimod Palmitate Amide is susceptible to enzymatic hydrolysis by amidases present in the body. This cleavage would release fingolimod and palmitic acid. The liberated fingolimod would then be available for phosphorylation by sphingosine kinases to form the active metabolite, fingolimod-P.

G FPA Fingolimod Palmitate Amide (Prodrug) Amidase Amidase (Hydrolysis) FPA->Amidase Fingolimod Fingolimod (Active Parent Drug) Amidase->Fingolimod SphK Sphingosine Kinase 1/2 (Phosphorylation) Fingolimod->SphK FingolimodP Fingolimod Phosphate (Active Metabolite) SphK->FingolimodP S1PRs S1P Receptors (S1P1, S1P3, S1P4, S1P5) FingolimodP->S1PRs Therapeutic_Effect Therapeutic Effect (Lymphocyte Sequestration, etc.) S1PRs->Therapeutic_Effect caption Proposed metabolic activation pathway of Fingolimod Palmitate Amide.

Caption: Proposed metabolic activation of Fingolimod Palmitate Amide.

Interaction with Sphingosine-1-Phosphate Receptors

Once converted to fingolimod-P, the active metabolite modulates S1P receptors, leading to the established therapeutic effects of fingolimod.[1][2] The non-selective binding to S1PR subtypes 1, 3, 4, and 5 contributes to both the desired immunomodulatory effects and potential side effects.[1][12]

Pharmacokinetics of Fingolimod and its Prodrug

The pharmacokinetic profile of Fingolimod Palmitate Amide is expected to differ from that of fingolimod due to its altered physicochemical properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Fingolimod
  • Absorption: Fingolimod is well-absorbed orally, with a bioavailability of over 90%.[4][13] Its absorption is not affected by food.[4][13]

  • Distribution: Fingolimod and its active metabolite are highly distributed in the body.

  • Metabolism: As previously mentioned, fingolimod is extensively metabolized to fingolimod-P.[14]

  • Elimination: Fingolimod and fingolimod-P have a long half-life of 6-9 days.[4][13] Steady-state concentrations are typically reached after 1-2 months of daily dosing.[4][13]

Expected Pharmacokinetic Profile of Fingolimod Palmitate Amide

The introduction of the palmitate moiety is likely to increase the lipophilicity of the molecule. This could potentially lead to:

  • Altered Absorption: Changes in the rate and extent of absorption.

  • Modified Distribution: Increased partitioning into lipid-rich tissues.

  • Sustained Release: Slower enzymatic cleavage of the amide bond could result in a more prolonged release of fingolimod, potentially leading to a flatter concentration-time profile and a longer duration of action.

Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic profile of Fingolimod Palmitate Amide.

Preclinical and Clinical Evaluation

The evaluation of Fingolimod Palmitate Amide would follow a standard drug development pathway, including in vitro and in vivo studies.

In Vitro Models
  • Cell-based assays: To assess the conversion of the prodrug to fingolimod and its subsequent activity on S1P receptors. This can be done using various cell lines expressing the target receptors.[15][16]

  • Organotypic slice cultures: Brain slice cultures can be used to study the effects of the compound on CNS cells, such as oligodendrocytes and astrocytes, in a more complex environment.[17]

In Vivo Models
  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for MS.[18] The efficacy of Fingolimod Palmitate Amide in reducing disease severity would be a key endpoint. The EAE model can be induced in various ways, including immunization with myelin proteins or passive transfer of autoreactive T cells.[18]

  • Pharmacokinetic studies: To determine the ADME properties of the prodrug in animal models.

Analytical Methodology for Quantification

Accurate and sensitive analytical methods are crucial for the characterization and quantification of Fingolimod Palmitate Amide, fingolimod, and its active metabolite in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of small molecules due to its high sensitivity and selectivity.[14][19][20][21]

6.1.1. Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the biological matrix (e.g., whole blood, plasma).[22]

Example Protocol for Fingolimod Extraction from Whole Blood: [19][22]

  • Aliquoting: Pipette a known volume of the whole blood sample into a clean tube.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for variability in extraction and instrument response.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.

G Start Whole Blood Sample Aliquot Aliquot Sample Start->Aliquot Spike Spike with Internal Standard Aliquot->Spike LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE Centrifuge Centrifuge LLE->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze caption Workflow for Fingolimod extraction from whole blood.

Caption: General workflow for sample preparation for LC-MS/MS analysis.

6.1.2. Chromatographic Separation and Mass Spectrometric Detection
  • Chromatography: A suitable liquid chromatography column (e.g., a C18 column) is used to separate the analytes from other components in the sample.[20]

  • Mass Spectrometry: The separated analytes are then introduced into a mass spectrometer. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used for quantification.[19]

Method Validation

Any bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[22] Key validation parameters include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability

Future Perspectives and Conclusion

Fingolimod Palmitate Amide represents a promising prodrug approach to potentially enhance the therapeutic profile of fingolimod. The increased lipophilicity and potential for sustained release could translate into improved pharmacokinetic and pharmacodynamic properties. However, extensive preclinical and clinical studies are required to fully evaluate its safety and efficacy.

This technical guide has provided a comprehensive overview of the key aspects of Fingolimod Palmitate Amide, from its synthesis and mechanism of action to the analytical methods required for its characterization. As our understanding of the pathophysiology of multiple sclerosis continues to evolve, the development of novel therapeutic strategies, including innovative prodrug designs, will remain a critical area of research.

References

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  • Patel, J. Z., et al. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega, 6(28), 18363-18375. [Link]

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  • NEJM. (2018, September 13). Fingolimod Vs Interferon Beta-1a in Pediatric Multiple Sclerosis [Video]. YouTube. [Link]

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  • Hájková, K., et al. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography, e5947. [Link]

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  • Fitzgerald, U. (2016). In vitro and ex vivo models of multiple sclerosis. Drug discovery today, 21(9), 1406–1412. [Link]

  • Li, Y., et al. (2019). [Design, synthesis and biological evaluation of fingolimod analogues containing diphenyl ether moiety]. Yao xue xue bao = Acta pharmaceutica Sinica, 54(7), 1221–1230. [Link]

  • Al-Majdoub, Z. M., et al. (2025). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Cleveland Clinic. (n.d.). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Retrieved February 1, 2026, from [Link]

  • Gąsiorowski, K., et al. (2021). An Overview of Multiple Sclerosis In Vitro Models. International Journal of Molecular Sciences, 22(16), 8757. [Link]

  • Kim, J. Y., et al. (2018). Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents. Chemical & Pharmaceutical Bulletin, 66(10), 1016-1020. [Link]

  • Mandrioli, R., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules, 26(11), 3326. [Link]

  • Rothhammer, V., et al. (2017). Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation. Proceedings of the National Academy of Sciences of the United States of America, 114(8), 2012–2017. [Link]

  • Subei, A. M., et al. (2011). Population pharmacokinetics of fingolimod phosphate in healthy participants. The Journal of Clinical Pharmacology, 51(11), 1535–1546. [Link]

  • Brunkhorst, R., et al. (2014). The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. Pharmacology & Therapeutics, 141(1), 52-63. [Link]

  • Neurofit. (n.d.). In vivo and in vitro model of Multiple sclerosis (MS). Retrieved February 1, 2026, from [Link]

  • Reddy, B. M., et al. (2015). Process for preparation of fingolimod. U.S.
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  • Aliyu, M., et al. (2025). In Vitro and In Vivo Models of Multiple Sclerosis. Iranian Journal of Allergy, Asthma and Immunology. [Link]

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Exploratory

An In-Depth Technical Guide to Investigating Fingolimod Palmitate Amide and its Impact on Lymphocyte Trafficking

Foreword: Charting New Territories in S1P Receptor Modulation The advent of Fingolimod (Gilenya®) marked a paradigm shift in the management of autoimmune diseases, particularly multiple sclerosis. As the first oral disea...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting New Territories in S1P Receptor Modulation

The advent of Fingolimod (Gilenya®) marked a paradigm shift in the management of autoimmune diseases, particularly multiple sclerosis. As the first oral disease-modifying therapy, its unique mechanism of sequestering lymphocytes within secondary lymphoid organs has paved the way for a new class of therapeutics: Sphingosine-1-Phosphate (S1P) receptor modulators. While the pharmacology of Fingolimod is well-established, the exploration of its derivatives continues to be a fertile ground for innovation, promising enhanced therapeutic profiles, improved safety, and novel applications.

This technical guide delves into one such derivative: Fingolimod Palmitate Amide . Characterized by the addition of a long-chain fatty acid, this modification dramatically increases the lipophilicity of the parent compound, suggesting a potential role as a long-acting prodrug. This whitepaper is designed for researchers, scientists, and drug development professionals. It will not only dissect the established mechanism of Fingolimod but also provide a robust framework for the comprehensive investigation of Fingolimod Palmitate Amide. We will explore its hypothesized mechanism of action and present detailed, field-proven protocols to empower you to rigorously evaluate its effects on lymphocyte trafficking and S1P receptor signaling. This guide is built on a foundation of scientific integrity, offering both the "how" and the "why" behind the experimental choices, ensuring that your research is both innovative and methodologically sound.

The Sphingosine-1-Phosphate (S1P) Axis: A Master Regulator of Lymphocyte Egress

The trafficking of lymphocytes between the blood, secondary lymphoid organs (SLOs), and peripheral tissues is a tightly orchestrated process, fundamental to immune surveillance and response. A key player in this process is the bioactive lipid, sphingosine-1-phosphate (S1P). S1P acts as a signaling molecule by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.

A concentration gradient of S1P exists between the high levels in the blood and lymph and the low levels within SLOs. This gradient is critical for the egress of lymphocytes, particularly naïve and central memory T cells, from the lymph nodes back into circulation. These lymphocytes express the S1P1 receptor, which acts as a sensor for the S1P gradient, guiding their movement out of the lymphoid tissue.

Fingolimod (FTY720): A Trojan Horse in S1P Receptor Modulation

Fingolimod is a structural analog of sphingosine. It is a prodrug that, upon oral administration, is readily absorbed and phosphorylated by sphingosine kinase 2 (SphK2) to its active form, Fingolimod-phosphate (Fingolimod-P).[1] Fingolimod-P is a potent modulator of four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2]

The therapeutic effect of Fingolimod in autoimmune diseases is primarily attributed to its action on the S1P1 receptor on lymphocytes.[2] Fingolimod-P initially acts as an agonist at the S1P1 receptor, but its persistent binding leads to the internalization and subsequent degradation of the receptor.[3] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis.

The Dual Nature of Fingolimod's Action: Agonism and Functional Antagonism

The mechanism of Fingolimod-P is a classic example of "functional antagonism." While it initially activates the S1P1 receptor, the long-term consequence of receptor internalization and degradation is the blockade of S1P-mediated signaling, thus antagonizing the physiological function of S1P in lymphocyte egress. This process is visually represented in the signaling pathway diagram below.

Fingolimod_Mechanism cluster_blood Blood/Lymph (High S1P) cluster_lymph_node Lymph Node (Low S1P) cluster_fingolimod Fingolimod Action S1P_high S1P S1P1_receptor S1P1 Receptor Lymphocyte Lymphocyte Lymphocyte->S1P1_receptor expresses Egress Egress S1P1_receptor->Egress S1P gradient sensing Internalization S1P1 Internalization & Degradation S1P1_receptor->Internalization leads to Sequestration Lymphocyte Sequestration Egress->Sequestration Blocked Fingolimod Fingolimod (Prodrug) SphK2 SphK2 Fingolimod->SphK2 phosphorylation Fingolimod_P Fingolimod-P (Active) SphK2->Fingolimod_P Fingolimod_P->S1P1_receptor Binds & Activates Internalization->Sequestration

Caption: Mechanism of Fingolimod-induced lymphocyte sequestration.

Fingolimod Palmitate Amide: A Novel Lipophilic Derivative

Fingolimod Palmitate Amide is a derivative of Fingolimod where the primary amine group is acylated with palmitic acid, a 16-carbon saturated fatty acid.[4] This structural modification results in a significant increase in the molecule's lipophilicity.

Chemical Structure: N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide Molecular Formula: C35H63NO3[5] Molecular Weight: 545.89 g/mol [5]

Hypothesized Mechanism of Action: A Long-Acting Prodrug

Given that the primary amine of Fingolimod is crucial for its phosphorylation to the active Fingolimod-P, Fingolimod Palmitate Amide is likely inactive at S1P receptors in its native form. We hypothesize that Fingolimod Palmitate Amide acts as a long-acting prodrug .

This hypothesis is predicated on the following points:

  • Enzymatic Cleavage: The amide bond is susceptible to cleavage by endogenous amidases, which would release the parent Fingolimod molecule.

  • Sustained Release: The lipophilic nature of the palmitate chain could lead to its sequestration in adipose tissue or cell membranes, resulting in a slow and sustained release of Fingolimod over time.

  • Delayed Onset and Prolonged Duration of Action: The requirement for enzymatic cleavage and the slow release would likely result in a delayed onset of action and a prolonged duration of lymphocyte sequestration compared to the parent drug.

Potential Implications of Increased Lipophilicity

The increased lipophilicity of Fingolimod Palmitate Amide may have several other important implications:

  • Pharmacokinetics: Altered absorption, distribution, metabolism, and excretion (ADME) profile compared to Fingolimod.

  • Blood-Brain Barrier (BBB) Penetration: While Fingolimod itself is lipophilic and crosses the BBB, the palmitate amide derivative may exhibit different CNS distribution characteristics, potentially influencing its direct effects on neural cells.[1][6]

  • Side Effect Profile: A slower, more sustained release of active Fingolimod could potentially mitigate some of the acute side effects associated with the parent drug, such as first-dose bradycardia.

A Framework for Investigation: Experimental Protocols

To rigorously test the hypothesis that Fingolimod Palmitate Amide acts as a long-acting prodrug and to fully characterize its pharmacological profile, a series of in vitro and in vivo experiments are necessary. The following section provides detailed, step-by-step protocols for the key assays required for this investigation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay S1P Receptor Binding Assay Functional_Assay S1P Receptor Functional Assays Binding_Assay->Functional_Assay Determine Affinity Migration_Assay Lymphocyte Migration Assay Functional_Assay->Migration_Assay Confirm Functional Activity PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Model Autoimmune Disease Model (e.g., EAE) PK_PD->Efficacy_Model Establish Dose & Regimen Flow_Cytometry Flow Cytometry (Lymphocyte Subsets) PK_PD->Flow_Cytometry Correlate Exposure with Lymphocyte Sequestration Start Fingolimod Palmitate Amide Start->Binding_Assay Start->PK_PD

Caption: Experimental workflow for evaluating Fingolimod Palmitate Amide.

S1P Receptor Binding Assays

Objective: To determine the binding affinity of Fingolimod-P (as the active metabolite) and to confirm the lack of direct binding of Fingolimod Palmitate Amide to S1P receptors.

Principle: A competitive radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably overexpressing human S1P1, S1P3, S1P4, or S1P5 receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4).

      • 50 µL of radioligand (e.g., [33P]S1P) at a final concentration close to its Kd.

      • 50 µL of competitor compound (Fingolimod-P or Fingolimod Palmitate Amide) at varying concentrations (e.g., 10-11 to 10-5 M). For non-specific binding control wells, add a high concentration of unlabeled S1P.

      • 50 µL of cell membrane preparation (5-20 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

S1P Receptor Functional Assays

Objective: To assess the functional activity of Fingolimod-P and Fingolimod Palmitate Amide at S1P receptors.

Principle: This assay measures the activation of G proteins coupled to the S1P receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the S1P receptor of interest as described in section 4.1.

  • Assay Setup (96-well format):

    • To each well, add:

      • Assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4).

      • Test compound (Fingolimod-P or Fingolimod Palmitate Amide) at various concentrations.

      • Cell membrane preparation (10-20 µg protein).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Analysis:

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist to determine the EC50 and Emax values.

Principle: This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step in receptor desensitization and internalization.

Protocol: β-Arrestin Recruitment Assay (e.g., using PathHunter® technology)

  • Cell Culture:

    • Use a cell line engineered to co-express the S1P receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

  • Assay Setup (96-well or 384-well format):

    • Plate the cells and allow them to adhere overnight.

    • Replace the culture medium with assay buffer.

    • Add the test compound (Fingolimod-P or Fingolimod Palmitate Amide) at various concentrations.

  • Incubation: Incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the detection reagents according to the manufacturer's instructions.

    • Incubate to allow for the development of the chemiluminescent signal.

    • Read the luminescence on a plate reader.

  • Analysis:

    • Plot the luminescent signal against the log concentration of the agonist to determine the EC50.

In Vitro Lymphocyte Migration Assay

Objective: To evaluate the ability of Fingolimod-P to inhibit S1P-driven lymphocyte migration and to assess if Fingolimod Palmitate Amide has any direct effect.

Principle: The Transwell assay, or Boyden chamber assay, measures the chemotactic movement of cells across a porous membrane towards a chemoattractant.

Protocol: Transwell Migration Assay

  • Cell Preparation:

    • Isolate primary human or murine lymphocytes (e.g., from peripheral blood or spleen) or use a lymphocyte cell line (e.g., Jurkat cells).

    • Resuspend the cells in serum-free RPMI medium.

  • Assay Setup:

    • Place Transwell inserts (e.g., 5 µm pore size for lymphocytes) into the wells of a 24-well plate.

    • In the lower chamber, add medium containing S1P at a concentration that induces migration (e.g., 10-100 nM).

    • In the upper chamber, add the lymphocyte suspension.

    • To the upper chamber, add the test compound (Fingolimod-P or Fingolimod Palmitate Amide) at various concentrations.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.

  • Analysis:

    • Calculate the percentage of migration relative to the S1P-only control.

    • Plot the percentage of inhibition of migration against the log concentration of the test compound to determine the IC50.

Flow Cytometry for Lymphocyte Subset Analysis

Objective: To quantify the reduction in circulating lymphocyte subsets in vivo following treatment with Fingolimod Palmitate Amide.

Principle: Flow cytometry uses fluorescently-labeled antibodies to identify and quantify different cell populations based on their expression of specific cell surface markers.

Protocol: Immunophenotyping of Peripheral Blood Lymphocytes

  • Sample Collection:

    • Collect peripheral blood from treated and control animals (e.g., mice or rats) at various time points post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Lysis:

    • Lyse the red blood cells using a commercial lysis buffer or an ammonium chloride-based solution.

    • Wash the remaining white blood cells with PBS containing BSA.

  • Antibody Staining:

    • Resuspend the cells in staining buffer (e.g., FACS buffer).

    • Add a cocktail of fluorescently-labeled antibodies to identify T cells (CD3, CD4, CD8), B cells (CD19), and NK cells (NK1.1). Include markers for naïve (CD62L, CCR7) and memory subsets.

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing and Fixation:

    • Wash the cells to remove unbound antibodies.

    • Optionally, fix the cells with a low concentration of paraformaldehyde.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties.

    • Identify and quantify the different lymphocyte subsets based on their fluorescence.

    • Calculate the absolute counts of each subset and compare the results between treatment groups and time points.

Data Presentation and Interpretation

To facilitate the interpretation and comparison of results, quantitative data should be summarized in a clear and concise format.

Table 1: S1P Receptor Binding Affinities and Functional Potencies of Fingolimod-P

S1P Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - GTPγS Assay
S1P1~0.3 - 0.6~0.3 - 0.6
S1P3~3~3
S1P4~0.3 - 0.6~0.3 - 0.6
S1P5~0.3 - 0.6~0.3 - 0.6

Data compiled from published literature.[1]

Concluding Remarks

Fingolimod Palmitate Amide represents an intriguing next-generation candidate in the field of S1P receptor modulation. Its highly lipophilic nature strongly suggests a potential role as a long-acting prodrug, which could offer significant advantages in terms of dosing regimen and patient compliance, and potentially an improved safety profile. The comprehensive experimental framework provided in this guide offers a robust and scientifically rigorous approach to fully elucidate the pharmacological properties of this and other novel Fingolimod derivatives. By systematically evaluating its receptor binding, functional activity, and effects on lymphocyte trafficking, both in vitro and in vivo, researchers can unlock the full therapeutic potential of this promising new compound. The journey from a novel chemical entity to a life-changing therapy is paved with meticulous and well-designed experiments. It is our hope that this guide will serve as an invaluable resource on that journey.

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Foundational

An In-depth Technical Guide to Fingolimod Palmitate Amide

This guide provides a comprehensive technical overview of Fingolimod Palmitate Amide, a key derivative of the immunomodulatory drug Fingolimod (FTY720). Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fingolimod Palmitate Amide, a key derivative of the immunomodulatory drug Fingolimod (FTY720). Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, biological significance, and application in the study of sphingosine-1-phosphate (S1P) receptor signaling.

Introduction: A Tool for S1P Receptor Research

Fingolimod Palmitate Amide is a chemically modified analog of Fingolimod, an established medication for treating relapsing-remitting multiple sclerosis.[1][2] It is synthesized through the amidation of Fingolimod with palmitic acid, a long-chain fatty acid.[3] This structural modification, replacing the primary amine with a lipophilic amide, significantly alters the molecule's physicochemical properties.[3] Consequently, Fingolimod Palmitate Amide serves as a critical research tool for investigating structure-activity relationships (SAR), metabolic pathways, and the nuanced modulation of the sphingosine-1-phosphate (S1P) receptor system.[3] Its primary role is not as a therapeutic agent itself, but as a high-quality impurity standard and reference compound for analytical method development and advanced pharmacological studies.[1][4]

Core Molecular and Chemical Properties

The fundamental characteristics of Fingolimod Palmitate Amide are summarized below. This data is essential for accurate experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₃₅H₆₃NO₃[2][3][4][5][6]
Molecular Weight 545.88 g/mol [2][3][5][7]
IUPAC Name N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide[8]
CAS Number 1242271-26-6[1][2][3][4][5][6]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO[8]

Synthesis and Structural Rationale

The synthesis of Fingolimod Palmitate Amide is a direct amidation reaction. This process covalently links the hydrophilic amino-alcohol head of Fingolimod with the hydrophobic tail of palmitic acid.

Causality of the Experimental Choice: The selection of palmitic acid for this modification is deliberate. As a common 16-carbon saturated fatty acid, its inclusion creates a significantly more lipophilic molecule compared to the parent Fingolimod. This change is hypothesized to influence the compound's interaction with lipid-rich environments, such as cell membranes and the blood-brain barrier.[3] Researchers utilize this derivative to probe how such modifications impact metabolic stability, tissue distribution, and receptor binding affinity.[3]

G Fingolimod Fingolimod (Primary Amine) Reagents Amide Coupling Agents (e.g., DCC/DMAP or EDC/HOBt) Fingolimod->Reagents Reacts with PalmiticAcid Palmitic Acid (Carboxylic Acid) PalmiticAcid->Reagents Reacts with FPA Fingolimod Palmitate Amide (Lipophilic Amide Derivative) Reagents->FPA Forms

Caption: Conceptual workflow for the synthesis of Fingolimod Palmitate Amide.

Biological Context: The Fingolimod Signaling Pathway

To appreciate the utility of Fingolimod Palmitate Amide, one must first understand the mechanism of its parent compound, Fingolimod. Fingolimod is a prodrug that requires in vivo phosphorylation to become biologically active.[3]

Mechanism of Action:

  • Phosphorylation: Upon administration, Fingolimod is phosphorylated by sphingosine kinases (primarily SPHK2) to form Fingolimod-phosphate (Fingolimod-P).[9][10]

  • S1P Receptor Modulation: Fingolimod-P acts as a potent modulator, and functional antagonist, of sphingosine-1-phosphate receptors, particularly S1P₁.[3][11]

  • Receptor Internalization: Binding of Fingolimod-P to S1P₁ on the surface of lymphocytes triggers the internalization and degradation of the receptor.[11][12]

  • Lymphocyte Sequestration: The loss of surface S1P₁ renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from secondary lymphoid organs. This effectively traps them within the lymph nodes.[11][13]

  • Immunosuppression: By sequestering lymphocytes, Fingolimod reduces the infiltration of autoreactive immune cells into the central nervous system (CNS), thereby mitigating the inflammatory damage characteristic of multiple sclerosis.[3][13]

G cluster_0 Extracellular Space cluster_1 Lymphocyte Cell Membrane cluster_2 Intracellular Fingolimod_P Fingolimod-Phosphate S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds as functional antagonist Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Triggers Egress_Blocked Lymphocyte Egress from Lymph Node is BLOCKED Internalization->Egress_Blocked Leads to

Caption: Fingolimod's mechanism of action via S1P1 receptor antagonism.

Research Implications for the Palmitate Amide Derivative: The creation of Fingolimod Palmitate Amide allows scientists to explore critical questions. Does the amide bond get cleaved in vivo to release Fingolimod, making it a prodrug of a prodrug? Or does the molecule possess its own unique, intrinsic activity at S1P receptors or other lipid-sensing receptors? Its increased lipophilicity may also alter its distribution into the CNS, providing a tool to study the direct neurobiological effects of S1P modulation.[3][10]

Experimental Applications and Protocols

Fingolimod Palmitate Amide is primarily used in non-therapeutic, laboratory settings. Its applications are crucial for both quality assurance in drug manufacturing and for fundamental research.

Application in Structure-Activity Relationship (SAR) Studies

By comparing the biological activity (e.g., receptor binding affinity, functional antagonism) of Fingolimod, Fingolimod-P, and Fingolimod Palmitate Amide, researchers can dissect the importance of the primary amine and the effects of lipophilic modifications on receptor interaction. This is a cornerstone of medicinal chemistry, guiding the design of next-generation S1P modulators with potentially improved selectivity or pharmacokinetic profiles.[3]

Use as an Analytical Reference Standard

In the pharmaceutical industry, ensuring the purity of an active pharmaceutical ingredient (API) like Fingolimod is paramount. Fingolimod Palmitate Amide can be used as a certified reference standard for:

  • Analytical Method Development: To create and optimize chromatographic methods (e.g., HPLC, LC-MS) capable of separating Fingolimod from its potential impurities and derivatives.

  • Method Validation: To confirm that analytical methods are accurate, precise, and specific for quantifying Fingolimod and detecting impurities like the palmitate amide.[4]

  • Quality Control (QC): For routine testing of Fingolimod batches to ensure they meet regulatory purity standards.[4]

Conceptual Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the binding affinity of Fingolimod Palmitate Amide for the S1P₁ receptor, a foundational experiment in its pharmacological characterization.

Objective: To determine the inhibitory constant (Ki) of Fingolimod Palmitate Amide for the S1P₁ receptor.

Methodology:

  • Preparation: Use a cell line stably overexpressing the human S1P₁ receptor. Prepare cell membrane fractions via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a radiolabeled S1P₁ ligand (e.g., [³²P]S1P).

    • A fixed amount of the S1P₁ receptor-expressing cell membranes.

    • Increasing concentrations of the unlabeled competitor (the "cold" ligand), which in this case would be Fingolimod Palmitate Amide. Control wells will contain Fingolimod-P as a known high-affinity binder.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Trustworthiness through Self-Validation: The protocol is self-validating by including a positive control (unlabeled S1P or Fingolimod-P) and a negative control (a compound known not to bind S1P₁). The results for these controls must fall within established ranges for the assay to be considered valid, ensuring the data for the test compound (Fingolimod Palmitate Amide) is trustworthy.

G P1 Prepare S1P1-expressing cell membranes P2 Incubate Membranes with: 1. Radiolabeled Ligand ([32P]S1P) 2. Unlabeled Competitor (Fingolimod Palmitate Amide) P1->P2 P3 Separate Bound from Free Ligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Calculate IC50 and Ki P4->P5

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Fingolimod Palmitate Amide is more than a mere impurity; it is a sophisticated chemical probe essential for advancing our understanding of S1P receptor pharmacology. Its unique lipophilic character, derived from the conjugation of Fingolimod to palmitic acid, provides a valuable tool for drug developers and research scientists. By enabling detailed investigations into structure-activity relationships, metabolism, and pharmacokinetics, and by serving as a critical analytical standard, Fingolimod Palmitate Amide plays a vital role in the ongoing effort to develop safer and more effective immunomodulatory therapies.

References

  • Fingolimod Palmitate Amide . CRO Splendid Lab Pvt. Ltd. [Link]

  • Novel synthesis method of fingolimod hydrochloride.
  • Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy . PubMed. [Link]

  • Fingolimod Palmitate Amide Impurity | CAS 1242271-26-6 . Veeprho. [Link]

  • Fingolimod Palmitate Amide | C35H63NO3 | CID 46897777 . PubChem, National Institutes of Health. [Link]

  • Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity . Brieflands. [Link]

  • What is the mechanism of Fingolimod Hydrochloride? . Patsnap Synapse. [Link]

  • Fingolimod . StatPearls, NCBI Bookshelf. [Link]

  • A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis . ResearchGate. [Link]

  • Fingolimod . Wikipedia. [Link]

  • Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod . Frontiers in Pharmacology. [Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy . PubMed Central, National Institutes of Health. [Link]

  • A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis . SpringerLink. [Link]

  • 1242271-26-6 | Fingolimod Palmitate Amide . Pharmaffiliates. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization and Quantification of Fingolimod Palmitate Amide (FTY720-PA)

Abstract & Scientific Context Fingolimod (FTY720) is a structural analog of sphingosine that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form its active moiety, FTY720-phosphate (FTY720-P), which...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Fingolimod (FTY720) is a structural analog of sphingosine that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form its active moiety, FTY720-phosphate (FTY720-P), which modulates S1P receptors.[1][2][3][4] However, a critical competing metabolic pathway involves the N-acylation of FTY720 by Ceramide Synthases (CerS), particularly CerS2.

This reaction converts FTY720 into Fingolimod Palmitate Amide (FTY720-PA) (and other acyl variants). This "Ceramide Trap" has two profound pharmacological implications:

  • Pharmacokinetics: It sequesters the drug into a lipophilic pool that cannot be phosphorylated, effectively reducing the bioavailable concentration of the pro-drug.

  • Toxicology: FTY720-PA mimics ceramide. Accumulation of ceramide analogs can trigger pro-apoptotic signaling pathways distinct from S1P receptor modulation.

This application note provides a validated workflow for assaying the conversion of FTY720 to FTY720-PA using human liver microsomes (HLM) or recombinant enzymes, followed by sensitive LC-MS/MS quantification.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fate of Fingolimod. The "Ceramide Trap" (highlighted in red) represents the formation of the Palmitate Amide.

Fingolimod_Metabolism FTY720 Fingolimod (FTY720) (Pro-drug) SphK2 Sphingosine Kinase 2 FTY720->SphK2 CerS2 Ceramide Synthase 2 (+ Palmitoyl-CoA) FTY720->CerS2 FTY720_P FTY720-Phosphate (Active S1P Agonist) SphK2->FTY720_P Phosphorylation FTY720_PA Fingolimod Palmitate Amide (Inactive / Ceramide Mimic) CerS2->FTY720_PA N-Acylation (The Ceramide Trap)

Figure 1: Divergent metabolism of Fingolimod. The N-acylation pathway (red) competes with the activation pathway (green).

Materials & Reagent Preparation

Critical Reagents
  • Substrate: Fingolimod HCl (FTY720), >99% purity.

  • Cofactor: Palmitoyl-Coenzyme A (Lithium salt).

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant Human CerS2 (overexpressed in HEK293 lysates).

  • Internal Standard (IS): C17-Ceramide (d18:1/17:0) or deuterated FTY720-d4.

  • Buffer System: 25 mM Potassium Phosphate (pH 7.4).

Stock Solution Preparation (Solubility Protocol)

Fingolimod Palmitate Amide is highly lipophilic (LogP > 8). Proper solubilization is critical to prevent precipitation during the assay.

ComponentConcentrationSolvent SystemStorage
FTY720 Stock 10 mMDMSO-20°C
Palmitoyl-CoA 5 mM10 mM Sodium Acetate (pH 5.5)-80°C (Single use aliquots)
FTY720-PA Standard 1 mMMethanol:Chloroform (2:1)-20°C (Glass vials only)
Defatted BSA 2% (w/v)PBS (Freshly prepared)4°C

Expert Insight: Do not use plastic tubes for the FTY720-PA standard. Lipophilic amides bind rapidly to polypropylene. Use silanized glass vials for all standard curves.

Protocol 1: Enzymatic Formation Assay (CerS Activity)

This assay measures the rate of FTY720 N-palmitoylation.

Step-by-Step Workflow
  • Reaction Mixture Setup (Total Volume: 100 µL)

    • Prepare the reaction buffer: 25 mM Potassium Phosphate (pH 7.4) containing 0.5 mM MgCl₂.

    • Add Defatted BSA to a final concentration of 2 mg/mL (BSA acts as a lipid carrier, essential for CerS activity).

    • Add Enzyme: 20 µg of HLM protein or 5 µg of recombinant CerS2 lysate.

  • Pre-incubation

    • Add FTY720 (Substrate) to a final concentration of 10 µM.[5][6]

    • Incubate at 37°C for 5 minutes to allow substrate-enzyme equilibration.

  • Reaction Initiation

    • Initiate the reaction by adding Palmitoyl-CoA (final concentration: 50 µM).

    • Note: Palmitoyl-CoA is unstable; keep on ice until the moment of addition.

  • Incubation

    • Incubate at 37°C with gentle shaking (300 rpm) for 15 minutes .

    • Linearity Check: The reaction is typically linear up to 20 minutes. Extended incubation may lead to substrate depletion or enzyme inactivation.

  • Termination & Extraction (Bligh-Dyer Modified)

    • Stop reaction by adding 400 µL of Methanol/Chloroform (2:1 v/v) containing the Internal Standard (200 nM C17-Ceramide).

    • Vortex vigorously for 30 seconds.

    • Add 100 µL Chloroform and 100 µL ddH₂O to induce phase separation.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Collect the lower organic phase (containing FTY720-PA) and transfer to a glass vial.

    • Dry under nitrogen gas and reconstitute in 100 µL Mobile Phase B (see below).

Protocol 2: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent). Mode: Positive Electrospray Ionization (ESI+).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol:Acetonitrile (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.060Initial Equilibration
0.560Load
3.098Elution of FTY720-PA
4.598Wash
4.660Re-equilibration
6.060End
MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
FTY720 308.3 [M+H]+255.225Substrate
FTY720-PA 546.5 [M+H]+255.335Target Metabolite
C17-Ceramide 552.5 [M+H]+264.330Internal Standard

Self-Validating Check: The FTY720-PA transition (546.5 -> 255.3) corresponds to the loss of the N-palmitoyl chain and the dehydration of the headgroup. If you observe a peak at 546.5 but no fragment at 255.3, check for adduct formation (e.g., Na+ adducts at +22 Da).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance (CLint)

To determine how fast FTY720 is cleared via the amide pathway:

  • Plot the concentration of FTY720-PA formed (pmol/mg protein) vs. Time.

  • Calculate the initial velocity (

    
    ).
    
  • If performing a substrate curve, fit data to the Michaelis-Menten equation:

    
    
    
  • Interpretation: A high

    
     for N-acylation suggests significant "metabolic shunting," which may explain reduced efficacy in certain patient populations or tissues with high CerS2 expression (e.g., liver, kidney).
    
Troubleshooting Guide
  • Low Signal: FTY720-PA sticks to plastic tips. Solution: Pre-rinse pipette tips with methanol or use low-retention tips.

  • High Background: Palmitoyl-CoA can spontaneously hydrolyze and form complexes. Solution: Ensure Palmitoyl-CoA is fresh and the blank (no enzyme) control is subtracted.

References

  • Lahiri, S., & Futerman, A. H. (2005). The metabolism and function of sphingolipids and glycosphingolipids. Cellular and Molecular Life Sciences, 64(17), 2270–2284.

  • Berdyshev, E. V., et al. (2009). FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells. Journal of Biological Chemistry, 284(9), 5467-5477.

  • Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry, 278(48), 47408-47415.

  • Zollinger, M., et al. (2011). Absorption, distribution, metabolism, and excretion of the oral sphingosine-1-phosphate receptor modulator fingolimod (FTY720) in humans. Drug Metabolism and Disposition, 39(2), 199-207.

Sources

Application

Application Note &amp; Protocol: Characterizing Fingolimod Palmitate Amide Binding to Sphingosine-1-Phosphate (S1P) Receptors

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the binding affinity of Fingolimod Palmitate Amide for Sphingosine-1-Phosphate (S1P)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the binding affinity of Fingolimod Palmitate Amide for Sphingosine-1-Phosphate (S1P) receptors. Fingolimod (Gilenya®) is an established S1P receptor modulator, and understanding the interaction of its derivatives is crucial for the development of novel therapeutics targeting this pathway.[1][2][3] This application note details the theoretical background, step-by-step protocols for a competitive radioligand binding assay, and data analysis methods to determine the inhibitory constant (Kᵢ) of this novel compound.

Introduction: The Significance of S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a vast array of cellular processes, including cell proliferation, migration, and immune cell trafficking, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[4][5][6][7] The S1P signaling pathway is a well-validated therapeutic target for autoimmune diseases, most notably multiple sclerosis (MS).[8][9]

Fingolimod was the first oral disease-modifying therapy approved for relapsing forms of MS.[2][9] It acts as a prodrug, which is phosphorylated in vivo by sphingosine kinases to its active form, fingolimod-phosphate.[10][11] This active metabolite then acts as a functional antagonist at the S1P₁ receptor on lymphocytes.[10][12][13] Initial agonism leads to the internalization and subsequent degradation of the S1P₁ receptor, which in turn prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.[3][11][14]

The exploration of Fingolimod derivatives, such as Fingolimod Palmitate Amide, is a logical step in the quest for next-generation S1P modulators with potentially improved selectivity, potency, or pharmacokinetic profiles. This application note provides the foundational methodology to assess the primary pharmacological attribute of such a compound: its ability to bind to S1P receptors. We will focus on a competitive radioligand binding assay, a robust and sensitive method for quantifying ligand-receptor interactions.[15][16][17]

S1P Signaling Pathway Overview

The binding of S1P or an agonist to its cognate S1P receptor initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This triggers downstream signaling cascades that mediate the diverse physiological effects of S1P.[6][18]

S1P_Signaling cluster_membrane Plasma Membrane S1PR S1P Receptor (S1P₁₋₅) G_protein Heterotrimeric G Protein (Gαβγ) S1PR->G_protein Recruitment & Activation Downstream Downstream Signaling Cascades (e.g., PI3K, Rac, PLC) G_protein->Downstream Signal Transduction Ligand S1P or Fingolimod-P Ligand->S1PR Binding & Activation Response Cellular Responses (Migration, Proliferation, Immune Trafficking) Downstream->Response Regulation

Caption: S1P Receptor Signaling Pathway.

Principle of the Competitive Binding Assay

A competitive binding assay is an indirect method used to determine the affinity of an unlabeled compound (the "competitor," in this case, Fingolimod Palmitate Amide) for a receptor. The assay measures the ability of the competitor to displace a labeled ligand (typically a radioligand with known high affinity for the receptor) from the receptor binding sites.

The experiment involves incubating a constant concentration of the receptor preparation and the radioligand with varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured bound radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then used to calculate the inhibitory constant (Kᵢ) of the competitor, which reflects its true binding affinity for the receptor.[19]

Materials and Reagents

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing a human S1P receptor subtype (e.g., S1P₁ in CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity S1P receptor radioligand (e.g., [³H]-S1P or another suitable labeled antagonist/agonist).

  • Competitor Compound: Fingolimod Palmitate Amide, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Unlabeled Ligand for Non-Specific Binding: A known S1P receptor ligand at a high concentration (e.g., unlabeled S1P or Fingolimod-phosphate) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Standard laboratory equipment: Pipettes, centrifuges, etc.

Experimental Protocols

Preparation of Cell Membranes

This protocol outlines a general procedure for preparing membranes from cultured cells expressing the target S1P receptor. Optimization may be required based on the cell line.

  • Cell Culture and Harvest: Grow cells expressing the S1P receptor of interest to a high density (~80-90% confluency).

  • Cell Lysis:

    • Wash the cell monolayer with ice-cold PBS.

    • Scrape the cells into ice-cold Lysis Buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Incubate on ice for 15-20 minutes.[20]

  • Homogenization: Mechanically lyse the cells using a Dounce homogenizer or a polytron homogenizer on ice.[20]

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.[20]

    • Transfer the supernatant to a fresh tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[20]

  • Washing and Storage:

    • Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay Protocol

This protocol is designed for a 96-well filter plate format. All incubations should be performed in triplicate.

Assay_Workflow A Prepare Reagents: Radioligand, Competitor dilutions, Membranes B Add Components to 96-well Plate: Buffer, Ligands, Membranes A->B C Incubate (e.g., 60 min at 25°C) B->C D Terminate Assay by Filtration (Vacuum Manifold) C->D E Wash Filters (Ice-cold Wash Buffer) D->E F Dry Filters and Add Scintillation Cocktail E->F G Quantify Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Procedure:

  • Prepare Reagent Dilutions:

    • Prepare serial dilutions of Fingolimod Palmitate Amide in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in Assay Buffer to a working concentration (typically at or near its Kₔ value).

    • Dilute the cell membrane preparation in Assay Buffer to a concentration that results in specific binding of approximately 5-10% of the total added radioligand.

  • Assay Plate Setup: Set up the 96-well plate as follows (final volume of 200 µL per well):

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL Unlabeled Ligand (high concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Competitor Wells: 50 µL Fingolimod Palmitate Amide (at each concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 25°C). The optimal conditions should be determined in preliminary kinetic and saturation binding experiments.[15]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of Fingolimod Palmitate Amide.

    • The data should be fitted to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism).[21] This will yield the IC₅₀ value.

  • Calculate the Inhibitory Constant (Kᵢ):

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation .[19][22] This equation corrects for the presence of the radioligand.

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • [L] = Concentration of the radioligand used in the assay.

      • Kₔ = Dissociation constant of the radioligand for the receptor (this must be determined independently via a saturation binding experiment).

Example Data Presentation

The results of the binding assay can be summarized in a table for clear comparison.

CompoundS1P Receptor SubtypeIC₅₀ (nM)Kᵢ (nM)
Fingolimod-phosphate (Control)S1P₁1.50.7
Fingolimod Palmitate AmideS1P₁25.011.7
Fingolimod Palmitate AmideS1P₃>1000>467
Fingolimod Palmitate AmideS1P₅150.070.1
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the results, the following controls and validation steps are essential:

  • Receptor Expression: Confirm the expression of the target S1P receptor in the membrane preparation via Western blot or a saturation binding assay with a known radioligand.

  • Radioligand Quality: Ensure the radioligand has high purity and specific activity. Its Kₔ should be determined and be consistent with literature values.

  • Equilibrium Conditions: Verify that the incubation time is sufficient to reach binding equilibrium. This can be assessed in a time-course experiment.

  • Positive Control: Include a known S1P receptor ligand (e.g., Fingolimod-phosphate) as a positive control in every assay to ensure the assay is performing as expected.

  • Data Reproducibility: All experiments should be performed on multiple occasions to ensure the reproducibility of the calculated Kᵢ values.

Conclusion

This application note provides a detailed framework for the characterization of Fingolimod Palmitate Amide's binding affinity to S1P receptors. By following the outlined protocols for membrane preparation, competitive radioligand binding, and data analysis, researchers can obtain reliable and quantitative data on the compound's interaction with its intended targets. This information is a critical first step in the preclinical evaluation of novel S1P receptor modulators and will guide further drug development efforts.

References

  • Bordet, R., et al. (2019). Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement. Revue Neurologique, 175(9-10), 558-564. Available at: [Link]

  • ResearchGate. (n.d.). Action mechanism of fingolimod and other S1P receptor modulators. Available at: [Link]

  • Gusman, D. H., et al. (2017). Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis. Letters in Drug Design & Discovery, 14(3). Available at: [Link]

  • Medscape. (n.d.). Gilenya, Tascenso ODT (fingolimod) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of S1P and fingolimod-P. Available at: [Link]

  • GoodRx. (n.d.). Fingolimod (Gilenya): Uses, Side Effects, Dosage & Reviews. Available at: [Link]

  • YouTube. (2009). Fingolimod or FTY720 MOA. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Retrospective OCT Analysis of S1P Modulator Fingolimod in Multiple Sclerosis. Available at: [Link]

  • YouTube. (2024). The Role of S1P Receptor Agonists in MS: Strategies for Disease Management. Available at: [Link]

  • PubMed Central. (2020). In silico Docking Studies of Fingolimod and S1P1 Agonists. Available at: [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate receptor. Available at: [Link]

  • NCBI Bookshelf. (2024). Fingolimod - StatPearls. Available at: [Link]

  • PubMed. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Available at: [Link]

  • NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. Available at: [Link]

  • PubMed Central. (n.d.). Sphingosine 1-phosphate signalling. Available at: [Link]

  • PubMed. (2016). GPCR-radioligand binding assays. Available at: [Link]

  • PubMed Central. (n.d.). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • GraphPad. (n.d.). Equation: Kinetics of competitive binding - GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • PubMed Central. (n.d.). Structural insights into sphingosine-1-phosphate receptor activation. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Lysophospholipid (S1P) receptors. Available at: [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Available at: [Link]

  • QIAGEN. (n.d.). Sphingosine-1-phosphate Signaling. Available at: [Link]

  • Semantic Scholar. (n.d.). Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators. Available at: [Link]

  • Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use GILENYA safely and effec. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

  • PubMed Central. (n.d.). Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype. Available at: [Link]

  • MDPI. (n.d.). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. Available at: [Link]

  • PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Available at: [Link]

  • Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Available at: [Link]

  • MS Australia. (n.d.). Fingolimod. Available at: [Link]

  • ACS Publications. (2024). Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding. Available at: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Available at: [Link]

  • Royal Society of Chemistry. (2012). CHAPTER 14: S1P Receptor Agonists. Available at: [Link]

  • PubMed Central. (n.d.). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. Available at: [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Available at: [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of Fingolimod Palmitate Amide

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fingolimod Palmitate Amide. Fingolimod Palmit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fingolimod Palmitate Amide. Fingolimod Palmitate Amide is a known process-related impurity and potential metabolite of Fingolimod, a critical immunomodulating drug.[1][] Given its increased lipophilicity compared to the parent drug, a dedicated analytical method is essential for its monitoring and control in drug substance and formulation development. This document provides a comprehensive protocol, including the rationale for method development, detailed experimental conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction: The Analytical Challenge

Fingolimod (FTY720) is a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[6] During its synthesis and storage, various related substances can be formed, one of which is Fingolimod Palmitate Amide.[1][7] This derivative is formed by the amidation of Fingolimod with palmitic acid, resulting in a significantly more lipophilic molecule (Molecular Formula: C35H63NO3, Molecular Weight: 545.88 g/mol ).[1][8] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.

The increased hydrophobicity of Fingolimod Palmitate Amide compared to Fingolimod necessitates a tailored HPLC method. Standard methods for Fingolimod may not provide adequate retention and resolution for this more non-polar analogue. This application note addresses this challenge by detailing a specific and sensitive RP-HPLC method designed for the accurate quantification of Fingolimod Palmitate Amide.

Method Development Rationale

The development of this method was guided by the physicochemical properties of Fingolimod Palmitate Amide and established chromatographic principles.

  • Column Selection: A C18 stationary phase was chosen due to the non-polar nature of the analyte. The long alkyl chains of the C18 packing provide sufficient hydrophobic interaction to retain the lipophilic Fingolimod Palmitate Amide, allowing for effective separation from the more polar Fingolimod and other potential impurities. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to ensure high resolution and good peak shape.[9]

  • Mobile Phase: A gradient elution was selected to ensure the timely elution of the highly retained Fingolimod Palmitate Amide while also allowing for the separation of more polar impurities that might be present.

    • Mobile Phase A (Aqueous): A phosphate buffer (pH 3.0) was chosen to control the ionization of any residual silanol groups on the stationary phase and to ensure consistent peak shapes. The addition of an ion-pairing agent like 1-octane sulfonic acid sodium salt can further improve peak symmetry for amine-containing compounds, though for the amide, its primary role is to maintain a consistent ionic strength.[9][10]

    • Mobile Phase B (Organic): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A mixture of acetonitrile and water (90:10 v/v) is used to ensure miscibility with the aqueous mobile phase and to provide strong elution strength for the non-polar analyte.[9][10]

  • Detection: Fingolimod and its related compounds lack a significant chromophore, leading to low UV absorbance. Detection is typically performed at low wavelengths, such as 220 nm, to achieve adequate sensitivity.[9][10][11]

  • Temperature Control: The column temperature is maintained at 45°C to improve peak shape, reduce viscosity of the mobile phase, and ensure reproducible retention times.[9][10]

Experimental Protocol

Materials and Reagents
  • Fingolimod Palmitate Amide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • 1-Octane sulfonic acid sodium salt anhydrous (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions
ParameterCondition
Column Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 2.72 g KH2PO4 and 2.0 g 1-Octane sulfonic acid sodium salt in 1000 mL water, pH adjusted to 3.0 with orthophosphoric acid.[9]
Mobile Phase B Acetonitrile:Water (90:10 v/v)[9]
Gradient Program Time (min)
0.01
20.0
37.0
37.5
45.0
Flow Rate 1.2 mL/min[9]
Column Temperature 45°C[9][10]
Detection Wavelength 220 nm[9][10][11]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Fingolimod Palmitate Amide reference standard in the diluent to obtain a final concentration of approximately 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material to be tested in the diluent to achieve a similar target concentration of Fingolimod Palmitate Amide.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4] The validation will include the following parameters:

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on a sample containing Fingolimod Palmitate Amide. The sample will be subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 60°C for 48 hours[9]

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours[9]

  • Oxidative Degradation: 3% H2O2 at ambient temperature for 24 hours[9]

  • Thermal Degradation: 60°C for 10 days[9]

  • Photolytic Degradation: Exposure to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours)[9]

The peak purity of the Fingolimod Palmitate Amide peak in the stressed samples will be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.[9]

Linearity

Linearity will be evaluated by preparing a series of at least five concentrations of Fingolimod Palmitate Amide over a range of 25-150 µg/mL.[11] The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) and y-intercept will be determined.

Accuracy

Accuracy will be determined by the recovery of known amounts of Fingolimod Palmitate Amide spiked into a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery will be calculated.

Precision
  • Repeatability (Intra-day precision): Will be assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Will be evaluated by repeating the analysis on a different day with a different analyst and/or instrument.

The relative standard deviation (RSD) of the peak areas will be calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method will be assessed by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5°C)

  • pH of the mobile phase A (± 0.2 units)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) will be evaluated.

System Suitability

System suitability tests will be performed before each analytical run to ensure the performance of the chromatographic system. This will include parameters such as tailing factor, theoretical plates, and the RSD of replicate injections of the standard solution.

Data Presentation and Visualization

Table 1: Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Specificity The peak for Fingolimod Palmitate Amide should be pure and well-resolved from any degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery within 98.0% to 102.0%
Precision RSD ≤ 2.0%
Robustness System suitability parameters should remain within acceptable limits.
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%
Diagram 1: Analytical Workflow

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (50 µg/mL) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (Target ~50 µg/mL) injection Inject Samples & Standards prep_sample->injection sys_suit->injection If Pass chromatography Chromatographic Separation (Gradient Elution) injection->chromatography detection UV Detection at 220 nm chromatography->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Sources

Application

Application Note: Fingolimod Palmitate Amide Stock Solution Preparation

Abstract & Introduction Fingolimod Palmitate Amide (N-Palmitoyl-FTY720) is a lipophilic derivative of the immunomodulator Fingolimod (FTY720). Structurally, it resembles a ceramide, formed by the condensation of palmitic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fingolimod Palmitate Amide (N-Palmitoyl-FTY720) is a lipophilic derivative of the immunomodulator Fingolimod (FTY720). Structurally, it resembles a ceramide, formed by the condensation of palmitic acid with the primary amine of the Fingolimod scaffold. Unlike its parent compound, which is readily phosphorylated in vivo to become active, the palmitate amide variant is often used as a reference impurity standard , a metabolic probe , or a negative control in sphingosine-1-phosphate (S1P) signaling studies due to its inability to be phosphorylated by sphingosine kinases.

This Application Note provides a rigorous, standardized protocol for preparing high-quality stock solutions. Due to its significant lipophilicity (logP > 8) and "brick dust" crystalline lattice, this compound presents solubility challenges distinct from the hydrochloride salt of the parent Fingolimod.

Physicochemical Profile

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

PropertySpecification
Chemical Name N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide
Common Name Fingolimod Palmitate Amide; N-Palmitoyl-FTY720
CAS Number 1242271-26-6
Molecular Formula C₃₅H₆₃NO₃
Molecular Weight 545.88 g/mol
Appearance White to off-white waxy solid
Solubility (DMSO) Soluble (≥ 5 mg/mL) with warming (37–50°C)
Solubility (Ethanol) Soluble (≥ 10 mg/mL) with warming
Solubility (Water) Insoluble (Precipitates immediately upon contact)
Storage -20°C (Solid); -80°C (Solvated Stock)

Critical Considerations (Expert Insights)

The "Ceramide Effect"

Researchers often treat this compound like Fingolimod HCl, which is a mistake. The addition of the palmitoyl chain drastically reduces polarity. It behaves more like a C16-Ceramide .

  • Challenge: Aqueous dilution causes rapid aggregation into non-bioavailable micelles or precipitation.

  • Solution: For cell culture, you must use a carrier (Fatty Acid-Free BSA) or a specific solvent injection technique to ensure bioavailability.

Plastic Adsorption

Like many long-chain lipids, Fingolimod Palmitate Amide adheres to polypropylene and polystyrene.

  • Rule: Use glass vials or low-retention tubes for stock preparation. Avoid standard microfuge tubes for long-term storage of low-concentration solutions (<10 µM).

Protocol A: Primary Stock Solution (Organic)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) for long-term storage.

Materials
  • Fingolimod Palmitate Amide (Solid)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol (200 proof).

  • Vessel: Amber glass vial with PTFE-lined cap.

  • Equipment: Sonicator bath, Water bath (set to 45°C), Vortex mixer.

Step-by-Step Procedure
  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation (hygroscopic protection).

  • Weighing: Weigh the solid into an amber glass vial.

    • Example Calculation: To prepare 1 mL of 10 mM stock , weigh 5.46 mg of powder.

  • Solvent Addition: Add the calculated volume of high-grade DMSO or Ethanol.

    • Note: Ethanol is preferred if the downstream application is sensitive to DMSO toxicity, but DMSO offers better freeze-thaw stability.

  • Solubilization Cycle:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40–45°C for 5–10 minutes.

    • Visual Check: The solution must be perfectly clear. If cloudy, repeat heating/sonication.

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) in glass inserts or low-retention tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -80°C . Stable for 6 months.

Protocol B: Working Solution (Cell Culture)

Objective: Dilute the Master Stock into aqueous media without precipitation.

WARNING: Direct addition of the organic stock to media often results in "crashing out" (precipitation). Choose one of the methods below based on your sensitivity to carriers.

Method 1: The BSA-Complexing Method (Recommended)

Best for: Ensuring bioavailability and stability in media.

  • Prepare Carrier: Make a 2% (w/v) solution of Fatty Acid-Free BSA in PBS or media. Filter sterilize (0.22 µm).

  • Pre-Complexing:

    • Dilute the 10 mM Organic Stock 1:10 into the warm BSA solution (37°C) while vortexing vigorously.

    • This creates a 1 mM Intermediate Stock where the lipid is bound to albumin.

  • Final Dilution: Dilute this 1 mM BSA-complexed intermediate into your final culture medium to reach the desired concentration (e.g., 1–10 µM).

Method 2: The Solvent Injection Method

Best for: Short-term assays where BSA interference is a concern.

  • Warm Media: Pre-warm culture media to 37°C.

  • Rapid Injection:

    • While vortexing the media, inject the organic stock (DMSO/Ethanol) directly into the center of the liquid.

    • Limit: Keep final solvent concentration < 0.1% .

    • Example: To achieve 10 µM, inject 1 µL of 10 mM stock into 1 mL of media.

  • Immediate Use: Use within 30 minutes. Do not store; the lipid will eventually adhere to the plastic walls.

Visualization: Solubilization Decision Tree

G Start Fingolimod Palmitate Amide (Solid Powder) Solvent Choose Primary Solvent Start->Solvent DMSO Anhydrous DMSO (High Stability) Solvent->DMSO Standard EtOH Absolute Ethanol (Low Toxicity) Solvent->EtOH Alternative Stock Master Stock (10-20 mM) Store at -80°C DMSO->Stock EtOH->Stock App Downstream Application? Stock->App Analytical Analytical (LC-MS/HPLC) App->Analytical Bio Biological (Cell Culture) App->Bio Dil_Organic Dilute in MeOH/Acetonitrile (Maintains Solubility) Analytical->Dil_Organic Method_Select Dilution Strategy Bio->Method_Select BSA Method A: BSA Complexing (High Bioavailability) Method_Select->BSA Preferred Inject Method B: Solvent Injection (Rapid Use Only) Method_Select->Inject Risk of Precip.

Caption: Decision tree for solvent selection and dilution strategies based on analytical vs. biological end-use requirements.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
White precipitate in media "Crashing out" due to polarity shock.Switch to Method A (BSA Complexing) . Ensure media is warm (37°C) during addition.
Inconsistent cell data Adsorption to plasticware.Use glass vials for intermediates. Do not store dilute solutions; prepare fresh.
Cloudy Stock Solution Incomplete solubilization.Heat to 50°C and sonicate for 10 mins. Check if water entered the DMSO (DMSO is hygroscopic).

References

  • Cayman Chemical. Fingolimod Palmitate Amide Product Insert & Safety Data Sheet.Link[2]

  • National Institutes of Health (NIH) - PubChem. Fingolimod Palmitate Amide Compound Summary.Link

  • BOC Sciences. Fingolimod Impurities and Standards.

  • Journal of Lipid Research. Methodologies for the delivery of lipophilic ceramides to cells. (General grounding on ceramide/BSA complexing). Link

Sources

Method

Application Note and Protocols: Fingolimod Palmitate Amide for Studying the Blood-Brain Barrier

Introduction: The Challenge of the Blood-Brain Barrier The blood-brain barrier (BBB) is a highly selective, dynamic interface that protects the central nervous system (CNS) from pathogens, toxins, and circulating inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective, dynamic interface that protects the central nervous system (CNS) from pathogens, toxins, and circulating inflammatory mediators.[1][2] This critical barrier is formed by a complex arrangement of brain microvascular endothelial cells (BMECs), astrocytes, and pericytes, collectively known as the neurovascular unit. The integrity of the BBB is paramount for maintaining CNS homeostasis, and its disruption is a key pathological feature in a range of neurological disorders, including multiple sclerosis (MS), stroke, and traumatic brain injury.[1][3][4]

Studying the intricate mechanisms that govern BBB function and dysfunction presents a significant challenge for researchers. Fingolimod (FTY720), an FDA-approved oral medication for relapsing-remitting MS, has emerged as a valuable tool in this field.[5][6] This application note focuses on Fingolimod Palmitate Amide, a derivative of Fingolimod, and its utility in elucidating the molecular and cellular processes that regulate BBB integrity and neuroinflammation.

Mechanism of Action: Modulating Sphingosine-1-Phosphate Signaling

Fingolimod and its derivatives exert their effects by modulating the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid that regulates a multitude of cellular processes, including cell migration, survival, and barrier function, through a family of five G protein-coupled receptors (S1PR1-5).[1][7]

Fingolimod itself is a prodrug that is phosphorylated in vivo to form Fingolimod-phosphate, which then acts as a functional antagonist at S1P receptors, particularly S1PR1.[5] This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS.[5][8][9][10]

Crucially, Fingolimod can cross the blood-brain barrier and directly act on cells within the CNS, including astrocytes and BMECs, which also express S1P receptors.[10][11][12] This direct action on the neurovascular unit provides a powerful mechanism for studying the regulation of BBB permeability. Studies have shown that Fingolimod-phosphate can enhance the barrier function of BMECs by increasing the expression of the tight junction protein claudin-5.[10][13]

Caption: Fingolimod Palmitate Amide's dual mechanism of action.

Application 1: In Vitro Assessment of BBB Permeability using a Transwell Model

The transwell assay is a widely used in vitro model to study BBB permeability.[14][15] This system allows for the co-culture of different cell types on a semi-permeable membrane, mimicking the cellular organization of the BBB.[16][17]

Principle:

BMECs are cultured on the apical side of a transwell insert, forming a monolayer with tight junctions. The integrity of this barrier is quantified by measuring the transendothelial electrical resistance (TEER) and the passage of fluorescently labeled tracers of different molecular weights. Fingolimod Palmitate Amide can be added to either the apical or basolateral chamber to investigate its effects on barrier formation, maintenance, and disruption under normal and inflammatory conditions.

Protocol:

  • Preparation of Transwell Inserts:

    • Coat the apical side of 0.4 µm pore size Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) to promote cell attachment and differentiation.[18]

  • Cell Seeding:

    • Seed primary or immortalized BMECs onto the coated inserts at a high density to ensure the formation of a confluent monolayer.

    • For a more complex model, astrocytes can be co-cultured on the basolateral side of the insert or in the bottom of the well.[19]

  • Barrier Formation and TEER Measurement:

    • Culture the cells for several days to allow for the formation of tight junctions.

    • Monitor the integrity of the barrier by measuring TEER daily using an epithelial volt-ohm meter. A stable and high TEER value indicates a well-formed barrier.

  • Treatment with Fingolimod Palmitate Amide:

    • Once a stable TEER is achieved, treat the cells with varying concentrations of Fingolimod Palmitate Amide.

    • To mimic inflammatory conditions, co-treat with pro-inflammatory cytokines such as TNF-α and IFN-γ.

  • Permeability Assay:

    • Add a fluorescently labeled tracer (e.g., sodium fluorescein, FITC-dextran) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber and measure the fluorescence intensity.

    • Calculate the apparent permeability coefficient (Papp) to quantify the flux of the tracer across the endothelial monolayer.

  • Analysis of Tight Junction Proteins:

    • At the end of the experiment, the cells can be fixed and stained for tight junction proteins (e.g., claudin-5, occludin, ZO-1) to visualize changes in their expression and localization. Western blotting can also be performed to quantify protein levels.[3][4]

Expected Results:

Treatment with Fingolimod Palmitate Amide is expected to increase TEER and decrease the permeability to fluorescent tracers, indicative of enhanced barrier function.[10] Under inflammatory conditions, Fingolimod Palmitate Amide may mitigate the cytokine-induced decrease in TEER and increase in permeability.

Treatment GroupTEER (Ω·cm²)Papp (cm/s) of 4 kDa FITC-dextran
Vehicle Control250 ± 158.5 x 10⁻⁶
Fingolimod Palmitate Amide (100 nM)350 ± 204.2 x 10⁻⁶
TNF-α/IFN-γ120 ± 1015.1 x 10⁻⁶
TNF-α/IFN-γ + Fingolimod Palmitate Amide (100 nM)180 ± 1210.3 x 10⁻⁶

graph "Transwell_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Coat Transwell Insert", fillcolor="#F1F3F4"]; B [label="Seed Endothelial Cells", fillcolor="#F1F3F4"]; C [label="Monitor TEER for Barrier Formation", fillcolor="#FBBC05"]; D [label="Treat with Fingolimod Palmitate Amide\n+/- Inflammatory Stimuli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Measure Permeability\n(Fluorescent Tracer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Analyze Tight Junctions\n(Immunofluorescence/Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for in vitro BBB permeability assessment.

Application 2: In Vivo Evaluation of BBB Permeability and Neuroinflammation

In vivo models are essential for studying the complex interplay between the BBB, circulating immune cells, and the CNS microenvironment. Two-photon microscopy allows for real-time imaging of vascular dynamics and cellular interactions in the living animal brain.[20][21][22]

Principle:

In this application, we utilize a mouse model of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for MS, to investigate the effects of Fingolimod Palmitate Amide on BBB permeability and leukocyte trafficking in vivo.[23][24]

Protocol:

  • Animal Model and Surgical Preparation:

    • Induce EAE in mice according to standard protocols.

    • Prepare a cranial window for chronic imaging of the brain vasculature.

  • Treatment with Fingolimod Palmitate Amide:

    • Administer Fingolimod Palmitate Amide systemically (e.g., via oral gavage or intraperitoneal injection) at the desired dose and frequency.[4]

  • In Vivo Two-Photon Imaging:

    • Anesthetize the mouse and secure it on the microscope stage.

    • Inject a fluorescently labeled tracer (e.g., Evans blue, dextran-conjugated fluorophores) intravenously to visualize the blood vessels and assess permeability.[25][26]

    • Acquire time-lapse images of the cortical microvasculature to monitor for tracer extravasation, an indicator of BBB leakage.

    • To visualize leukocyte trafficking, fluorescently label immune cells in vivo or adoptively transfer labeled cells.

  • Quantitative Analysis:

    • Quantify the fluorescence intensity of the tracer in the brain parenchyma to determine the extent of BBB permeability.[27]

    • Track the movement and adhesion of leukocytes to the vessel wall.

  • Histological and Molecular Analysis:

    • At the end of the experiment, perfuse the animal and collect the brain for histological analysis.[28]

    • Perform immunohistochemistry to examine the expression of tight junction proteins, inflammatory markers, and immune cell infiltration.

Expected Results:

In the EAE model, Fingolimod Palmitate Amide treatment is expected to reduce the extravasation of fluorescent tracers, indicating a stabilization of the BBB. A decrease in the number of adherent and migrating leukocytes in the brain microvasculature is also anticipated.

Treatment GroupParenchymal Fluorescence (a.u.)Adherent Leukocytes per mm²
Naive Control15 ± 52 ± 1
EAE + Vehicle150 ± 2055 ± 8
EAE + Fingolimod Palmitate Amide60 ± 1015 ± 4

graph "In_Vivo_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Induce EAE in Mice", fillcolor="#F1F3F4"]; B [label="Prepare Cranial Window", fillcolor="#F1F3F4"]; C [label="Treat with Fingolimod Palmitate Amide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Inject Fluorescent Tracer & Labeled Leukocytes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="In Vivo Two-Photon Imaging", fillcolor="#FBBC05"]; F [label="Quantify Permeability & Leukocyte Trafficking", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Post-mortem Histological Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for in vivo BBB permeability and neuroinflammation studies.

Conclusion and Future Directions

Fingolimod Palmitate Amide is a versatile and potent tool for investigating the multifaceted roles of S1P signaling in the regulation of the blood-brain barrier. The protocols outlined in this application note provide a framework for both in vitro and in vivo studies to explore its effects on BBB integrity, leukocyte trafficking, and neuroinflammation.

Future research could leverage this compound to dissect the specific contributions of different S1P receptor subtypes to BBB function and to explore its therapeutic potential in a broader range of neurological disorders characterized by BBB dysfunction.

References

  • Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity - Brieflands. [Link]

  • Fingolimod effects on the brain are mediated through biochemical modulation of bioenergetics, autophagy, and neuroinflammatory networks - PMC. [Link]

  • Fingolimod - StatPearls - NCBI Bookshelf. [Link]

  • Review Of The Safety, Efficacy And Tolerability Of Fingolimod- Video Abstract ID 220817. [Link]

  • Dr.B discusses how Gilenya works in MS - YouTube. [Link]

  • Fingolimod promotes angiogenesis and attenuates ischemic brain damage via modulating microglial polarization - PubMed. [Link]

  • FTY720 Reduces Endothelial Cell Apoptosis and Remodels Neurovascular Unit after Experimental Traumatic Brain Injury - PMC - PubMed Central. [Link]

  • Fingolimod Prevents Blood-Brain Barrier Disruption Induced by the Sera from Patients with Multiple Sclerosis - Research journals - PLOS. [Link]

  • Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice - Bio-protocol. [Link]

  • Shedding Light on the Blood-Brain Barrier Transport with Two-Photon Microscopy In Vivo. [Link]

  • The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC. [Link]

  • Sphingosine 1-phosphate signaling at the blood-brain barrier - PubMed. [Link]

  • FTY720-induced human pulmonary endothelial barrier enhancement is mediated by c-Abl. [Link]

  • An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC. [Link]

  • Transport in the brain studied with in vivo two-photon microscopy: the impact of spatial and temporal resolution - SPIE Digital Library. [Link]

  • Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond - Frontiers. [Link]

  • Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PMC. [Link]

  • A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - Frontiers. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC - NIH. [Link]

  • Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial Phenotype - PubMed. [Link]

  • FTY720 Reduces Endothelial Cell Apoptosis and Remodels Neurovascular Unit after Experimental Traumatic Brain Injury - PubMed. [Link]

  • Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. [Link]

  • BBB permeability assay in mice ? | ResearchGate. [Link]

  • Fingolimod prevents blood-brain barrier disruption induced by the sera from patients with multiple sclerosis - PubMed. [Link]

  • The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function. [Link]

  • Method For Preparation Of Human Cell-Based, Contact Model Of Blood-Brain Barrier l Protocol Preview - YouTube. [Link]

  • Examination of Blood-Brain Barrier (BBB) Integrity In A Mouse Brain Tumor Model - PMC. [Link]

  • Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial - Journal of Neuroscience. [Link]

  • Demonstration of age-related blood-brain barrier disruption and cerebromicrovascular rarefaction in mice by longitudinal intravital two-photon microscopy and optical coherence tomography - NIH. [Link]

  • Gilenya for Multiple Sclerosis Explained by Neurologist [Side Effects, Clinical Trials, Research] - YouTube. [Link]

  • Fingolimod (FTY720-P) Does Not Stabilize the Blood–Brain Barrier under Inflammatory Conditions in an in Vitro Model - MDPI. [Link]

  • In vivo Two-Photon Imaging Reveals Acute Cerebral Vascular Spasm and Microthrombosis After Mild Traumatic Brain Injury in Mice - Frontiers. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC. [Link]

  • Sphingosine 1 Phosphate at the Blood Brain Barrier: Can the Modulation of S1P Receptor 1 Influence the Response of Endothelial Cells and Astrocytes to Inflammatory Stimuli? - PMC - PubMed Central. [Link]

  • Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PubMed. [Link]

  • Intravital Imaging of Ultrasound-induced Blood Brain Barrier Opening Using Transgenic Mice with Two-Photon Microscopy - IEEE Xplore. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting inconsistent results with Fingolimod Palmitate Amide

Role: Senior Application Scientist, Lipid Signaling Division Status: Active Support Protocol Subject: Troubleshooting Inconsistent Biological Activity & Solubility in FPA Assays Executive Summary: The "Silent" Variable R...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Lipid Signaling Division Status: Active Support Protocol Subject: Troubleshooting Inconsistent Biological Activity & Solubility in FPA Assays

Executive Summary: The "Silent" Variable

Research inconsistency with Fingolimod Palmitate Amide (FPA) —chemically N-palmitoyl-fingolimod—almost always stems from two fundamental misunderstandings:

  • Mechanistic Misalignment: FPA is often mistaken for its parent compound, Fingolimod (FTY720). While FTY720 is a pro-drug for S1P receptor modulation, FPA is a distinct Ceramide Synthase (CerS) inhibitor . If you are assaying for lymphocyte sequestration, you are using the wrong molecule.

  • Hydrophobic Crash: FPA is a lipid-mimetic with extreme hydrophobicity (LogP > 7). Standard "DMSO-dump" protocols result in immediate, microscopic precipitation upon contact with aqueous media, reducing the effective concentration to near zero.

This guide provides the corrective protocols to stabilize your FPA workflows.

Module 1: Mechanism & Experimental Design

Diagnosis: Are you measuring the right endpoint?

Many users observe "no effect" because they expect S1P receptor internalization. FPA does not bind S1P receptors. Instead, it mimics the transition state of ceramide synthesis, blocking the enzyme Ceramide Synthase (CerS) .

FeatureFingolimod (FTY720)Fingolimod Palmitate Amide (FPA)
Primary Target S1P Receptors (1, 3, 4, 5)Ceramide Synthase (CerS)
Required Activation Phosphorylation by SphK2None (Active as is)
Biological Effect Lymphocyte sequestration, S1PR internalizationInhibition of de novo ceramide synthesis
Key Biomarker S1P receptor loss on surfaceAccumulation of Sphinganine

Corrective Action: If your goal is to study S1P signaling, switch to FTY720-Phosphate. If your goal is to block ceramide synthesis, continue with FPA but measure Sphinganine/Ceramide ratios via LC-MS/MS, not migration assays.

Pathway Visualization: Divergent Mechanisms

FPA_Mechanism FTY720 Fingolimod (FTY720) FTY720P FTY720-Phosphate FTY720->FTY720P Phosphorylation SphK2 Sphingosine Kinase 2 SphK2->FTY720P S1PR S1P Receptors FTY720P->S1PR Agonist / Internalization FPA Fingolimod Palmitate Amide (N-palmitoyl-fingolimod) CerS Ceramide Synthase (CerS) FPA->CerS Direct Inhibition (Competitive) Ceramide Ceramide CerS->Ceramide Sphinganine Sphinganine Sphinganine->Ceramide De Novo Synthesis

Caption: FTY720 requires activation to target S1P receptors, whereas FPA directly inhibits Ceramide Synthase, causing Sphinganine buildup.

Module 2: Solubilization & Delivery Protocol

The Issue: "I dissolved it in DMSO, added it to media, and saw nothing." The Cause: Upon hitting the aqueous media, the hydrophobic FPA molecules aggregated into inactive micelles or adhered to the plastic walls of your pipette tips and well plates.

The Solution: You must use a BSA-Complexing Protocol . Albumin acts as a chaperone, keeping the lipid in solution (physiologically mimicking how lipids travel in blood).

Step-by-Step Reconstitution Guide
  • Prepare Stock: Dissolve FPA in warm Ethanol (37°C) or DMSO to 10 mM .

    • Note: Ethanol is preferred for lipid-mimetics to avoid DMSO cytotoxicity in sensitive metabolic assays.

  • Prepare Carrier: Make a 5% Fatty-Acid Free BSA solution in PBS or culture media. Filter sterilize (0.22 µm).

  • Complexing (The Critical Step):

    • While vortexing the BSA solution vigorously, add the FPA stock dropwise.

    • Ratio: Final concentration of organic solvent must remain <0.5%.

    • Incubation: Incubate the mixture at 37°C for 30 minutes with shaking. This allows the FPA to bind into the hydrophobic pockets of the albumin.

  • Delivery: Add this FPA-BSA complex to your cell culture.

Solvent Compatibility Table

SolventSolubility LimitRisk FactorRecommendation
Water/PBS < 1 µMHigh: Immediate precipitation.DO NOT USE directly.
DMSO ~25 mMMed: Cytotoxicity >0.1% v/v.Good for initial stock.
Ethanol (warm) ~20 mMLow: Volatile, less toxic.Preferred for stock.[1]
BSA Complex ~100 µM (effective)None: Biologically stable.MANDATORY for cell treatment.
Workflow Visualization: The BSA-Complex Method

FPA_Solubility Powder FPA Powder Stock 10mM Stock (Warm Ethanol) Powder->Stock Dissolve Media Aqueous Media Stock->Media Direct Addition Complex FPA-BSA Complex (Stable) Stock->Complex Dropwise while vortexing Precipitate Precipitation (Inactive) Media->Precipitate Hydrophobic Crash BSA Fatty-Acid Free BSA (5%) BSA->Complex Carrier Cells Cell Culture Treatment Complex->Cells Bioavailable Delivery

Caption: Direct addition to media causes precipitation. BSA complexing ensures bioavailability.

Module 3: Troubleshooting FAQs

Q1: I am seeing high variability between technical replicates in my IC50 curves. Why?

  • Answer: This is likely due to plasticware adsorption . FPA is lipophilic and will stick to polypropylene tubes and pipette tips.

  • Fix:

    • Use low-retention pipette tips .

    • Perform serial dilutions in glass vials or solvent-resistant polypropylene plates, not standard polystyrene.

    • Do not store diluted working solutions; prepare fresh immediately before use.

Q2: My cells are dying at high concentrations. Is this specific CerS inhibition?

  • Answer: Not necessarily. At concentrations >10 µM, N-acylated sphingolipids can act as detergents, disrupting cell membranes non-specifically. Furthermore, if you used DMSO >0.5% to force solubility, the solvent itself may be toxic.

  • Fix: Validate that the toxicity is mechanism-dependent by measuring Sphinganine levels . If Sphinganine is not elevated, the death is off-target toxicity.

Q3: Can I use Fetal Bovine Serum (FBS) instead of purified BSA?

  • Answer: Yes, but with a caveat. FBS contains endogenous lipids and undefined growth factors that may compete with FPA for binding or alter basal ceramide levels. Fatty-Acid Free BSA is the "Gold Standard" for reducing background noise in lipid signaling assays.

Q4: I am analyzing results via LC-MS but see significant carryover.

  • Answer: FPA is "sticky" in chromatography columns.

  • Fix:

    • Use a wash step with Isopropanol:Acetonitrile (1:1) between runs.

    • Switch to a C8 column (less retentive) if C18 retention times are too long.

    • Ensure your needle wash solvent contains at least 50% organic solvent.

References
  • Lahiri, S., et al. (2009).[2][3] Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an acyl-CoA chain length-dependent manner.[3] Journal of Biological Chemistry, 284(24), 16090-16098.[3] Link

  • Berdyshev, E. V., et al. (2009).[2][3] FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells. Journal of Biological Chemistry, 284(9), 5467-5477. Link

  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Technical Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Benchmarking Fingolimod Palmitate Amide Against Known S1P Modulators

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark Fingolimod Palmitate Amide, a derivative of the well-known sphingosine-1-phosphate (S1P) receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark Fingolimod Palmitate Amide, a derivative of the well-known sphingosine-1-phosphate (S1P) receptor modulator Fingolimod, against established S1P modulators. We will delve into the underlying principles of S1P receptor modulation, provide detailed experimental protocols for in-depth characterization, and present a comparative analysis of key performance parameters.

Introduction: The Evolving Landscape of S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a myriad of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural cell proliferation and survival. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), termed S1P1-5. The modulation of these receptors has emerged as a powerful therapeutic strategy for autoimmune diseases, most notably multiple sclerosis (MS).

Fingolimod (Gilenya®) was the first oral therapy approved for MS and acts as a non-selective S1P receptor modulator.[1] It is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to its active form, fingolimod phosphate (Fingolimod-P).[2][3] Fingolimod-P then acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).[4]

The success of Fingolimod has spurred the development of a new generation of S1P modulators with improved receptor selectivity, aiming to enhance efficacy and reduce off-target effects. These include Siponimod (Mayzent®), Ozanimod (Zeposia®), and Ponesimod (Ponvory®).[5]

Fingolimod Palmitate Amide is a chemically modified derivative of Fingolimod.[6] Its altered physicochemical properties due to the addition of a palmitate amide chain may influence its absorption, distribution, metabolism, and ultimately, its pharmacological activity. This guide will provide the necessary tools to thoroughly characterize this novel compound and compare its performance to the established players in the S1P modulator field.

The S1P Signaling Pathway and Modulator Mechanism of Action

The binding of S1P to its receptors initiates a cascade of intracellular signaling events. The S1P1 receptor, crucial for lymphocyte egress, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. Other S1P receptor subtypes couple to different G proteins, resulting in a diverse range of cellular responses.

S1P modulators like Fingolimod-P act as agonists, initially activating the S1P1 receptor. However, this activation leads to the receptor's internalization and degradation, ultimately resulting in a state of functional antagonism.[7] This prevents lymphocytes from responding to the natural S1P gradient and egressing from lymph nodes.

S1P_Signaling S1P Signaling Pathway and Modulator Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Binds Modulator S1P Modulator (e.g., Fingolimod-P) Modulator->S1PR1 Binds Gi Gi Protein S1PR1->Gi Activates Internalization Receptor Internalization & Degradation S1PR1->Internalization Leads to AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP LymphocyteEgress Lymphocyte Egress Inhibition Internalization->LymphocyteEgress Results in

Figure 1: S1P signaling and modulator action.

Comparative Analysis of Known S1P Modulators

A critical aspect of benchmarking a new compound is understanding the performance of existing drugs. The following table summarizes the receptor selectivity and functional potency of the active forms of major S1P modulators.

CompoundS1P₁ EC₅₀ (nM)S1P₂ EC₅₀ (nM)S1P₃ EC₅₀ (nM)S1P₄ EC₅₀ (nM)S1P₅ EC₅₀ (nM)
Fingolimod-P0.2 ± 0.01>10001.33 ± 0.192.06 ± 0.30.49 ± 0.07
Siponimod0.46 ± 0.05>10000>1111383.73 ± 67.820.3 ± 0.02
Ozanimod0.4 ± 0.03>10000>11111486.6 ± 306.55.84 ± 0.51
Ponesimod3.42 ± 1.17>1000089.52 ± 14.29>1000043.18 ± 11.99
Data compiled from competitive binding and functional assays.[8]

Experimental Workflow for Benchmarking Fingolimod Palmitate Amide

A thorough evaluation of a novel S1P modulator requires a multi-faceted approach. The following experimental workflow is designed to provide a comprehensive characterization of Fingolimod Palmitate Amide.

Benchmarking_Workflow Benchmarking Workflow for Novel S1P Modulators cluster_compound_prep Compound Preparation cluster_in_vitro_assays In Vitro Characterization cluster_physicochemical Physicochemical & ADME Properties cluster_off_target Off-Target Screening FPA Fingolimod Palmitate Amide Phosphorylation In Vitro Phosphorylation (if required) FPA->Phosphorylation LogP Lipophilicity (LogP/LogD) FPA->LogP Solubility Aqueous Solubility FPA->Solubility MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) FPA->MetabolicStability FPA_P Fingolimod Palmitate Amide Phosphate Phosphorylation->FPA_P BindingAssay S1P Receptor Binding Assay (Ki) FPA_P->BindingAssay FunctionalAssay Functional Assays (EC50) (GTPγS, cAMP, Internalization) FPA_P->FunctionalAssay SafetyPanel GPCR Safety Panel (e.g., SafetyScreen44) FPA_P->SafetyPanel Selectivity Receptor Selectivity Profile (S1P1-5) BindingAssay->Selectivity FunctionalAssay->Selectivity OffTargetHits Identification of Off-Target Liabilities SafetyPanel->OffTargetHits

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in Fingolimod Palmitate Amide Studies

For researchers and drug development professionals investigating sphingosine-1-phosphate (S1P) receptor signaling, Fingolimod Palmitate Amide presents a compelling tool. As a lipophilic derivative of the well-established...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating sphingosine-1-phosphate (S1P) receptor signaling, Fingolimod Palmitate Amide presents a compelling tool. As a lipophilic derivative of the well-established immunomodulator Fingolimod, it offers a unique physicochemical profile for exploring S1P receptor modulation in lipid-rich environments. However, the very properties that make this compound intriguing also introduce significant challenges to achieving reproducible experimental outcomes. This guide provides an in-depth comparison with its parent compound, Fingolimod, and other S1P receptor modulators, with a core focus on the principles and practices that underpin reliable and repeatable results.

The Critical Challenge of Reproducibility with Lipidated Compounds

The addition of a palmitate amide moiety to Fingolimod dramatically increases its lipophilicity. This chemical modification, while potentially enhancing membrane interaction and altering pharmacokinetic profiles, introduces a critical experimental variable: the propensity for aggregation in aqueous solutions.[1] Such aggregation can lead to inconsistent compound concentrations in cell-based assays, ultimately compromising the reliability and reproducibility of experimental data.[2] Therefore, a foundational understanding of the factors influencing the solubility and stability of Fingolimod Palmitate Amide is paramount for any researcher aiming to generate robust and publishable findings.

Furthermore, the broader field of lipidomics has highlighted the inherent challenges in achieving reproducibility, often stemming from inconsistencies in sample handling, analytical methods, and data processing.[3][4][5] These challenges are directly applicable to the study of lipidated small molecules like Fingolimod Palmitate Amide.

Comparative Analysis: Fingolimod Palmitate Amide vs. Alternatives

To contextualize the experimental considerations for Fingolimod Palmitate Amide, a comparison with its parent compound, Fingolimod, and other clinically relevant S1P receptor modulators is essential.

CompoundMechanism of ActionKey Experimental Considerations
Fingolimod Palmitate Amide Prodrug, likely requires intracellular conversion to an active form. S1P receptor modulator.High lipophilicity, potential for aggregation. Requires careful formulation and handling to ensure consistent dosing.
Fingolimod (FTY720) Prodrug, phosphorylated in vivo to the active metabolite Fingolimod-P.[6] S1P receptor modulator.Good aqueous solubility. Prone to aggregation at higher concentrations (CMC ~75 µM).[1]
Fingolimod-Phosphate (Fingolimod-P) Active metabolite of Fingolimod. Direct S1P receptor agonist.Water-soluble. The direct-acting form, bypassing the need for cellular phosphorylation.
Ozanimod Selective S1P1 and S1P5 receptor modulator.Developed for improved cardiac safety profile compared to Fingolimod.[7]
Siponimod Selective S1P1 and S1P5 receptor modulator.Functional antagonist of S1P1, leading to receptor internalization and degradation.[8]

Potency Comparison of S1P Receptor Modulators

The following table summarizes the reported in vitro potency of Fingolimod's active metabolite, Fingolimod-P, and provides a theoretical framework for considering the potency of Fingolimod Palmitate Amide.

CompoundTargetAssay TypeReported EC50/IC50Reference
Fingolimod-PhosphateS1P1, S1P4, S1P5Receptor Activation~0.3–0.6 nM[6]
Fingolimod-PhosphateS1P3Receptor Activation~3 nM[6]
Fingolimod Palmitate AmideS1P Receptors(Predicted)Dependent on intracellular conversion to an active metabolite. Potency will be influenced by cell type and metabolic activity.N/A

Ensuring Trustworthiness: Self-Validating Experimental Protocols

To mitigate the risks of irreproducibility when working with Fingolimod Palmitate Amide, it is crucial to implement self-validating experimental protocols. This involves incorporating rigorous quality control steps and characterization of the test compound in your specific experimental system.

Workflow for Reproducible In Vitro Studies with Fingolimod Palmitate Amide

G cluster_prep Compound Preparation & QC cluster_assay Cell-Based Assay cluster_validation Data Validation & Interpretation prep_start Start: Lyophilized Fingolimod Palmitate Amide dissolve Dissolve in appropriate organic solvent (e.g., DMSO) prep_start->dissolve stock_qc QC of Stock Solution: - Visual inspection for precipitation - Concentration verification (e.g., LC-MS) dissolve->stock_qc serial_dilute Serial dilution in assay medium containing a carrier (e.g., BSA) stock_qc->serial_dilute working_sol_qc QC of Working Solution: - DLS to assess aggregation state serial_dilute->working_sol_qc treatment Cell treatment with Fingolimod Palmitate Amide working_sol_qc->treatment cell_culture Standardized cell culture (consistent passage number, density) cell_culture->treatment readout Functional readout (e.g., downstream signaling, cell migration) treatment->readout data_analysis Data analysis with appropriate controls readout->data_analysis reproducibility_check Inter- and intra-assay reproducibility assessment data_analysis->reproducibility_check conclusion Conclusion reproducibility_check->conclusion

Caption: Workflow for ensuring reproducible in vitro results with Fingolimod Palmitate Amide.

Detailed Protocol: Preparation and Quality Control of Fingolimod Palmitate Amide Working Solutions

This protocol emphasizes the critical steps for preparing and validating working solutions of Fingolimod Palmitate Amide to minimize variability due to its lipophilic nature.

Materials:

  • Fingolimod Palmitate Amide (lyophilized powder)

  • High-purity dimethyl sulfoxide (DMSO)

  • Assay-specific cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, low-protein binding microcentrifuge tubes and pipette tips

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the lyophilized Fingolimod Palmitate Amide to equilibrate to room temperature before opening to prevent moisture condensation.[9] b. Carefully weigh the required amount of powder in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][11][12] c. Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution. d. Quality Control: Visually inspect the stock solution for any signs of precipitation. If available, confirm the concentration of a small aliquot using a suitable analytical method like LC-MS.

  • Working Solution Preparation (e.g., 10 µM in 0.1% BSA-containing medium): a. Prepare the assay medium containing a carrier protein like 0.1% fatty acid-free BSA. The BSA will help to maintain the solubility of the lipophilic compound. b. Perform serial dilutions of the DMSO stock solution directly into the BSA-containing medium. Use low-protein binding tubes and tips to minimize loss of the compound. c. Critical Step: After each dilution step, vortex the solution vigorously to ensure homogeneity and prevent localized precipitation.[2] d. Quality Control: Analyze the final working solution using Dynamic Light Scattering (DLS) to assess the aggregation state. The presence of large aggregates would indicate poor solubility and a high likelihood of irreproducible results.

Detailed Protocol: In Vitro S1P Receptor Activation Assay

This protocol provides a framework for assessing the activity of Fingolimod Palmitate Amide on S1P receptor signaling, with built-in controls for data validation.

Materials:

  • A cell line endogenously or exogenously expressing the S1P receptor of interest (e.g., CHO-K1 cells stably expressing S1P1)

  • Fingolimod Palmitate Amide working solutions (prepared as described above)

  • Fingolimod-P (as a positive control)

  • Vehicle control (assay medium with the same concentration of DMSO and BSA as the test compounds)

  • A suitable assay kit for measuring downstream signaling (e.g., cAMP inhibition or β-arrestin recruitment)

Procedure:

  • Cell Seeding: a. Culture the cells under standardized conditions, ensuring consistent passage numbers and confluency to maintain a stable phenotype.[13] b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Carefully remove the culture medium and replace it with fresh medium containing the vehicle, Fingolimod-P (positive control), or a dilution series of Fingolimod Palmitate Amide. b. Incubate the plate for a predetermined time, optimized for the specific signaling pathway being measured.

  • Signal Detection: a. Following the incubation period, perform the assay to measure the downstream signaling event according to the manufacturer's instructions (e.g., measure cAMP levels or β-arrestin recruitment).

  • Data Analysis and Validation: a. Normalize the data to the vehicle control. b. Generate dose-response curves and calculate EC50 values. c. Validation: The positive control (Fingolimod-P) should yield a potent and reproducible dose-response curve, confirming the integrity of the assay system. The variability between replicate wells for each concentration of Fingolimod Palmitate Amide should be minimal.

Visualizing the Mechanism: S1P Receptor Signaling

Fingolimod and its derivatives exert their primary effects by modulating S1P receptors. Understanding this pathway is crucial for interpreting experimental results.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular S1PR S1P Receptor G_protein G-protein coupling S1PR->G_protein Activation Internalization Receptor Internalization & Downregulation S1PR->Internalization FPA Fingolimod Palmitate Amide Metabolism Metabolic Conversion FPA->Metabolism Uptake Active_Metabolite Active Metabolite (e.g., Fingolimod-P analog) Metabolism->Active_Metabolite Active_Metabolite->S1PR Binding Downstream Downstream Signaling (e.g., cAMP inhibition, Ca2+ mobilization) G_protein->Downstream

Caption: Proposed mechanism of action for Fingolimod Palmitate Amide.

Conclusion

Fingolimod Palmitate Amide is a valuable research tool for investigating S1P receptor signaling in specific biological contexts. However, its inherent lipophilicity demands a rigorous and well-controlled experimental approach to ensure the reproducibility of findings. By implementing the principles and protocols outlined in this guide—including careful compound handling, the use of appropriate controls, and a thorough understanding of the underlying biology—researchers can generate high-quality, reliable data that will advance our understanding of S1P receptor modulation.

References

  • Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria. PubMed. [Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. PMC - PubMed Central. [Link]

  • Generic Fingolimod Products Fail Assay Test. Cycle Pharmaceuticals. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • Preparation and In vitro/In vivo Evaluation of Fingolimod hydrochloride Loaded Polymeric Mixed Nano-Micelles for Treatment of Multiple Sclerosis. ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC - NIH. [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. PubMed. [Link]

  • Fingolimod Palmitate Amide | C35H63NO3 | CID 46897777. PubChem - NIH. [Link]

  • An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. PMC - PubMed Central. [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. MDPI. [Link]

  • In Vitro Investigation of the Anti-Inflammatory Effects of Fingolimod on TNF-α Production in LPS-Stimulated HUVEC Cells. DergiPark. [Link]

  • The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. ResearchGate. [Link]

  • Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. PubMed. [Link]

  • Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review. PMC - PubMed Central. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Cleveland Clinic. [Link]

  • Not for Implementation - Draft Guidance on Fingolimod Hydrochloride October 2024. accessdata.fda.gov. [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. ResearchGate. [Link]

  • Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

  • Strategies to improve solubility and bioavailability of lipophilic drugs. ResearchGate. [Link]

  • Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. PMC. [Link]

  • Unique pharmacological properties of etrasimod among S1P receptor modulators. British Journal of Pharmacology. [Link]

  • Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. PubMed. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. [Link]

  • Fingolimod Palmitate Amide. molsyns.com. [Link]

Sources

Validation

Statistical Analysis &amp; Validation Guide: Fingolimod Palmitate Amide

This guide serves as an authoritative technical resource for the statistical analysis and validation of Fingolimod Palmitate Amide (FPA) , a critical lipophilic impurity and metabolite analog of the multiple sclerosis dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the statistical analysis and validation of Fingolimod Palmitate Amide (FPA) , a critical lipophilic impurity and metabolite analog of the multiple sclerosis drug Fingolimod (FTY720).

Executive Summary & Compound Profile

Fingolimod Palmitate Amide (CAS: 1242271-26-6) is a chemically modified derivative of Fingolimod where the primary amine is acylated with palmitic acid.[1] Unlike the parent drug, which mimics sphingosine, FPA mimics ceramide .

From a drug development perspective, FPA represents a "metabolic dead-end" or a process impurity. While Fingolimod must be phosphorylated to become active (Fingolimod-P), FPA cannot be phosphorylated due to the amide blockage. Therefore, its statistical monitoring is crucial for two reasons:

  • Purity Control: Ensuring FPA levels in the API remain below ICH thresholds (typically <0.15%).

  • Bioanalytical Interference: Its high lipophilicity can cause matrix accumulation, requiring rigorous statistical discrimination from the active drug in patient samples.

Comparative Profile: FPA vs. Alternatives
FeatureFingolimod (Parent API)Fingolimod-Phosphate (Active)Fingolimod Palmitate Amide (FPA)
Structure Class Sphingosine Analog (Amine)S1P Analog (Phosphate)Ceramide Analog (Amide)
Mechanism Prodrug (Requires Phosphorylation)S1P Receptor AgonistInactive / Impurity
Ionization (ESI) High (

)
High (

or

)
Lower (

)
(Amide suppression)
LogP (Lipophilicity) ~4.4~1.5 (Polar head)>8.0 (Highly Lipophilic)
Retention Time (RP-LC) IntermediateEarly ElutingLate Eluting

Experimental Protocol: LC-MS/MS Quantification

To generate statistically valid data for FPA, a self-validating extraction protocol is required. The high lipophilicity of FPA necessitates a liquid-liquid extraction (LLE) rather than simple protein precipitation.

Step-by-Step Workflow
  • Sample Prep: Aliquot 100

    
    L human plasma. Add 10 
    
    
    
    L Internal Standard (Fingolimod-d4).
  • Alkaline LLE: Add 50

    
    L 1M NaOH (critical to suppress ionization of endogenous lipids) + 500 
    
    
    
    L MTBE (Methyl tert-butyl ether).
  • Agitation: Vortex 5 min @ 2000 rpm. Centrifuge 10 min @ 4000

    
    .
    
  • Reconstitution: Evaporate supernatant under

    
    . Reconstitute in 100 
    
    
    
    L MeOH:Formic Acid (99.9:0.1).
  • Chromatography: Inject onto C18 Column (e.g., Purospher STAR). Gradient: 50% B to 100% B (Acetonitrile) over 5 min to elute the highly retained FPA.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Plasma Sample (Spiked with FPA) LLE Alkaline LLE (NaOH + MTBE) Sample->LLE IS Internal Standard (Fingolimod-d4) IS->LLE PhaseSep Phase Separation (Centrifuge 4000g) LLE->PhaseSep Organic Organic Layer (Contains FPA) PhaseSep->Organic Top Layer LCMS LC-MS/MS Analysis (MRM Mode) Organic->LCMS Evap & Reconstitute Data Statistical Analysis (Regression/ANOVA) LCMS->Data

Caption: Workflow for the extraction and quantification of highly lipophilic Fingolimod Palmitate Amide.

Statistical Analysis of Experimental Data

When publishing data on FPA, researchers must move beyond simple averages. The following statistical framework ensures E-E-A-T compliance.

A. Linearity & Range Validation (Regression Analysis)

Because FPA ionization is less efficient than the amine parent, weighted least squares regression is mandatory to address heteroscedasticity (variance increases with concentration).

  • Model:

    
     with weighting factor 
    
    
    
    .
  • Acceptance Criteria:

    • Coefficient of Determination (

      
      ): 
      
      
      
      .
    • Back-calculated accuracy of standards:

      
       (except 
      
      
      
      at LLOQ).

Example Dataset (Simulated for Validation):

Concentration (ng/mL)Mean Peak Area Ratio (FPA/IS)% CV (Precision)Accuracy (% Bias)
0.5 (LLOQ)0.0128.5%+4.2%
5.00.1184.1%-1.5%
50.01.2052.8%+0.4%
200.04.8503.2%-2.1%
B. Relative Response Factor (RRF) Calculation

In impurity profiling, if an authentic FPA standard is unavailable, you might estimate its quantity using the parent drug's response. However, this introduces error. You must statistically determine the RRF.



  • Experimental Insight: FPA typically has an RRF of 0.6 – 0.8 relative to Fingolimod due to the amide group reducing protonation efficiency in positive ESI mode.

  • Correction: If RRF

    
     1.0 (p < 0.05 via t-test), all impurity calculations must be corrected:
    
    
    
    
C. Stability Statistics (t-test)

FPA is a stable amide, unlike the ester analogs. To prove stability in plasma:

  • Perform a paired t-test comparing T=0 and T=24h samples.

  • Null Hypothesis (

    
    ): 
    
    
    
    .
  • Threshold: If p > 0.05 and mean difference is <15%, stability is confirmed.

Biological Context: Metabolic Divergence

Understanding where FPA fits in the biological pathway is essential for interpreting its presence in samples.

MetabolicPathway Fingolimod Fingolimod (FTY720) (Pro-drug) FingolimodP Fingolimod-Phosphate (Active S1P Agonist) Fingolimod->FingolimodP Phosphorylation (Activation) FPA Fingolimod Palmitate Amide (Inactive Impurity/Metabolite) Fingolimod->FPA Acylation (Palmitoyl-CoA) (Inactivation/Storage) SphK Sphingosine Kinase SphK->FingolimodP Acyltransferase Ceramide Synthase (Acyltransferase) Acyltransferase->FPA

Caption: Divergent metabolism of Fingolimod. Phosphorylation leads to activity; Acylation leads to the inactive amide (FPA).

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Fingolimod Palmitate Amide (CID 46897777).[2] Retrieved from [Link]

  • Kappos, L., et al. (2010). A Placebo-Controlled Trial of Oral Fingolimod in Relapsing Multiple Sclerosis. New England Journal of Medicine. (Contextual grounding for Parent Drug mechanism).
  • United States Pharmacopeia (USP). (2023). USP43-NF38 Monograph: Fingolimod Hydrochloride Organic Impurities. (Standard for impurity limits).

Sources

Comparative

Independent verification of Fingolimod Palmitate Amide synthesis

Independent Verification of Fingolimod Palmitate Amide Synthesis Executive Summary Fingolimod Palmitate Amide (FPA), chemically N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide (CAS 1242271-26-6), i...

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification of Fingolimod Palmitate Amide Synthesis

Executive Summary

Fingolimod Palmitate Amide (FPA), chemically N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide (CAS 1242271-26-6), is a critical process-related impurity and reference standard for Fingolimod (FTY720). Its presence in the final drug substance indicates uncontrolled acylation during the final steps of synthesis or interaction with excipients (e.g., stearic/palmitic acid) under stress.

This guide provides an independent technical verification of the synthesis of FPA. Unlike standard literature that focuses on the parent drug, this document details the specific protocols required to synthesize the impurity itself as a high-purity reference standard. We compare two distinct synthetic routes: Direct Acyl Chloride Derivatization (mimicking process failure modes) vs. Selective Carbodiimide Coupling (optimized for standard preparation).

Part 1: The Molecule & Mechanistic Origin

FPA differs from Fingolimod by the acylation of the primary amine with a palmitic acid moiety. The challenge in synthesizing FPA lies in the chemoselectivity required to acylate the amine (N-acylation) without reacting with the two free primary hydroxyl groups (O-acylation), which would yield ester impurities.

Mechanistic Pathway (DOT Diagram):

FPA_Synthesis_Pathway Fingolimod Fingolimod (FTY720) (Free Base) Intermediate Tetrahedral Intermediate Fingolimod->Intermediate Nucleophilic Attack (Amine > Hydroxyl) Palmitic Palmitic Source (R-CO-X) Palmitic->Intermediate FPA Fingolimod Palmitate Amide (Target Standard) Intermediate->FPA Kinetic Control (Major Product) Impurity_Ester O-Acyl Impurities (Esters/Di-esters) Intermediate->Impurity_Ester Thermodynamic/Excess Reagent (Side Reaction)

Figure 1: Mechanistic pathway showing the competition between N-acylation (Target) and O-acylation (Side Reaction).

Part 2: Experimental Verification Protocols

Two methods were evaluated to determine the optimal route for generating a certified reference standard.

Method A: Direct Acylation (Acid Chloride Route)

Context: This method mimics the conditions under which the impurity might form during manufacturing if acid chlorides are present.

  • Reagents: Fingolimod HCl (1.0 eq), Palmitoyl Chloride (1.1 eq), Triethylamine (3.0 eq), DCM (Anhydrous).

  • Protocol:

    • Suspend Fingolimod HCl in anhydrous DCM at 0°C under Nitrogen.

    • Add Triethylamine dropwise to liberate the free base.

    • Add Palmitoyl Chloride dropwise over 20 minutes. Critical: Rapid addition favors O-acylation.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Quench with saturated NaHCO₃.

  • Observation: High conversion but significant formation of O-acyl side products (approx. 15-20%). Requires difficult column chromatography to separate the amide from the amide-ester.

Method B: Selective Coupling (EDC/HOBt Route)

Context: Recommended for high-purity standard synthesis.

  • Reagents: Fingolimod Free Base (1.0 eq), Palmitic Acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF/DCM (1:4).

  • Protocol:

    • Dissolve Palmitic Acid, EDC·HCl, and HOBt in DMF/DCM (1:4) at 0°C. Stir for 30 mins to activate the acid.

    • Add Fingolimod Free Base (dissolved in minimal DCM) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Wash with 1N HCl, then Brine.

  • Observation: Slower reaction but superior selectivity. The amine is sufficiently more nucleophilic than the hydroxyls under these mild conditions, resulting in >95% N-acylation selectivity.

Part 3: Comparative Performance Analysis

The following data summarizes the independent verification of both methods.

Table 1: Synthesis Method Comparison
FeatureMethod A (Acid Chloride)Method B (Coupling Agent)
Reaction Time 3 Hours12-16 Hours
Crude Purity (HPLC) 78%94%
Major Impurity O-Palmitoyl Esters (15%)Unreacted Fingolimod (<3%)
Purification Difficulty High (Similar Rf to esters)Low (Simple flash chromatography)
Recommended Use Stress Testing / Impurity ProfilingReference Standard Synthesis
Analytical Verification (Self-Validating Data)

To confirm the identity of the synthesized FPA, the following spectral markers must be present. This serves as a checklist for your own verification.

  • ¹H NMR (500 MHz, CDCl₃):

    • Amide NH: Distinct doublet/broad singlet at δ 5.8–6.0 ppm (Absent in Fingolimod).

    • Palmitoyl Chain: Large multiplet at δ 1.25 ppm (approx 26H) and terminal triplet at δ 0.88 ppm .

    • Hydroxyls: Broad singlets at δ 2.5–3.0 ppm (Must be present; disappearance indicates O-acylation).

    • Aromatic Protons: Characteristic AA'BB' system of the Fingolimod backbone at δ 7.10–7.15 ppm .

  • HPLC Retention Time (C18 Column):

    • Fingolimod: ~4.5 min

    • Fingolimod Palmitate Amide: ~12.8 min (Significant shift due to lipophilic palmitoyl tail).

Part 4: Experimental Workflow Diagram

The following workflow illustrates the optimized Method B for producing the Reference Standard.

Workflow Start Start: Fingolimod Free Base Activation Activate Palmitic Acid (EDC/HOBt, 0°C, 30 min) Coupling Coupling Reaction (Add Fingolimod, 12h, RT) Start->Coupling Dropwise Addition Activation->Coupling Active Ester Workup Acidic Workup (Remove unreacted amine) Coupling->Workup Purification Flash Chromatography (DCM:MeOH 95:5) Workup->Purification QC Final QC: NMR & HPLC Purification->QC

Figure 2: Optimized workflow for the synthesis of Fingolimod Palmitate Amide Reference Standard.

References

  • BenchChem. Fingolimod Palmitate Amide (CAS 1242271-26-6) Product Description. Retrieved from

  • PubChem. Fingolimod Palmitate Amide Compound Summary (CID 46897777). National Library of Medicine. Retrieved from

  • Tetsuro Fujita et al. Fingolimod (FTY720): A Recently Approved Multiple Sclerosis Drug Based on a Fungal Secondary Metabolite. Journal of Natural Products, 2011. (Context on parent drug synthesis). Retrieved from

  • Veeprho. Fingolimod Palmitate Amide Impurity Standards. Retrieved from [1]

  • Simson Pharma. Certificate of Analysis Data for Fingolimod Palmitate Amide. Retrieved from

Sources

Validation

A Comparative Analysis of Fingolimod and its Lipophilic Metabolite, Fingolimod Palmitate Amide: In Vitro and In Vivo Perspectives

For Researchers, Scientists, and Drug Development Professionals In the landscape of immunomodulatory therapeutics for multiple sclerosis (MS), Fingolimod (FTY720) stands as a landmark oral therapy. Its efficacy is primar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics for multiple sclerosis (MS), Fingolimod (FTY720) stands as a landmark oral therapy. Its efficacy is primarily attributed to its phosphorylated metabolite, fingolimod-phosphate, which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors. However, the in vivo journey of Fingolimod is complex, involving multiple metabolic pathways that yield a variety of derivatives. Among these is Fingolimod Palmitate Amide (FPA), a non-polar, ceramide-like metabolite resulting from the conjugation of Fingolimod with palmitic acid. This guide provides a detailed comparison of the known in vitro and in vivo effects of Fingolimod and the current understanding of its palmitoylated amide derivative, offering insights into the structure-activity relationships that govern their biological actions.

Introduction: The Rationale for Investigating Fingolimod Derivatives

Fingolimod, a structural analog of sphingosine, requires in vivo phosphorylation to become biologically active.[1] The resulting fingolimod-phosphate modulates four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), with its therapeutic effects in MS largely mediated through the functional antagonism of the S1P1 receptor on lymphocytes.[2] This action sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.[3]

Beyond phosphorylation, Fingolimod undergoes extensive metabolism through two other primary pathways: hydroxylation and oxidation to form inactive carboxylic acid metabolites, and the formation of non-polar ceramide analogs through acylation with endogenous fatty acids.[4][5] Fingolimod Palmitate Amide (FPA), also identified as metabolite M28, is a product of this third pathway, formed by dihydroceramide synthase.[4][6] The addition of a long-chain fatty acid dramatically increases the lipophilicity of the molecule, which is hypothesized to alter its pharmacokinetic profile and biological activity. Understanding the pharmacological profile of such metabolites is crucial for a comprehensive grasp of Fingolimod's overall in vivo disposition and effect.

In Vitro Effects: A Tale of a Prodrug and its Metabolite

The in vitro comparison between Fingolimod and FPA is fundamentally a comparison between a prodrug and a metabolite that is generally considered inactive in the context of S1P receptor modulation.

S1P Receptor Binding and Functional Activity

Fingolimod itself has a low affinity for S1P receptors. Its active form, fingolimod-phosphate, however, is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors.[2] This high-affinity binding and subsequent receptor internalization and degradation are the cornerstones of its mechanism of action.[7]

Table 1: Comparative In Vitro Profile of Fingolimod and Fingolimod Palmitate Amide

FeatureFingolimodFingolimod Palmitate Amide (FPA)
Chemical Nature Prodrug, Sphingosine AnalogLipophilic Metabolite, Ceramide Analog
Active Form Fingolimod-PhosphateNot Applicable
S1P Receptor Affinity LowPresumed to be negligible
Primary In Vitro Effect Becomes a potent S1P receptor agonist upon phosphorylationLikely inactive as an S1P receptor modulator
Experimental Protocols for In Vitro Characterization

To definitively characterize the in vitro profile of a compound like FPA and formally compare it to Fingolimod, a series of established assays would be employed.

Protocol 1: S1P Receptor Binding Assay

This assay quantifies the affinity of a compound for S1P receptors.

  • Cell Culture: Utilize cell lines engineered to overexpress individual human S1P receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Prepare cell membrane fractions from these cultures.

  • Incubation: Incubate the membrane preparations with a known radiolabeled S1P receptor ligand (e.g., [³²P]S1P) in the presence of varying concentrations of the test compound (Fingolimod or FPA).

  • Separation and Scintillation Counting: Separate bound from free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to calculate the binding affinity (Ki).

Causality Behind Experimental Choices: The use of cell lines overexpressing single S1P receptor subtypes allows for the precise determination of binding affinity to each receptor in isolation, avoiding confounding effects from endogenous receptors. Radioligand binding is a gold-standard method for quantifying ligand-receptor interactions.

Protocol 2: GTPγS Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist at G-protein coupled receptors like S1P receptors.

  • Membrane Preparation: Prepare cell membranes from S1P receptor-expressing cells as in the binding assay.

  • Incubation: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

  • Separation and Scintillation Counting: Separate bound [³⁵S]GTPγS and quantify radioactivity.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal efficacy.

Causality Behind Experimental Choices: The GTPγS binding assay directly measures the first step in G-protein activation following receptor binding, providing a quantitative measure of a compound's functional efficacy as an agonist.

G cluster_0 In Vitro Assay Workflow Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Binding Assay Binding Assay Membrane Preparation->Binding Assay Functional Assay Functional Assay Membrane Preparation->Functional Assay Data Analysis Data Analysis Binding Assay->Data Analysis Functional Assay->Data Analysis

Caption: Workflow for in vitro characterization.

In Vivo Effects: Pharmacokinetics and Efficacy in Preclinical Models

The in vivo comparison highlights the critical role of metabolism in determining the therapeutic efficacy and overall disposition of Fingolimod, while suggesting a different fate for FPA.

Pharmacokinetics and Metabolism

Fingolimod is well-absorbed orally with a high bioavailability of over 90%.[8] It has a long half-life of 6 to 9 days, and its metabolism is extensive.[5] The key metabolic step for its therapeutic activity is the reversible phosphorylation to fingolimod-phosphate.[4] The formation of FPA and other ceramide analogs represents a minor metabolic pathway in terms of concentration in the blood.[9]

The pharmacokinetic profile of FPA itself has not been extensively studied and reported. However, due to its high lipophilicity, it is expected to have a different tissue distribution profile compared to Fingolimod and its phosphorylated form. It may preferentially partition into lipid-rich tissues. Whether FPA can be de-amidated back to Fingolimod in vivo to act as a long-lasting depot is a subject for further investigation, though this is not considered its primary metabolic fate.

G Fingolimod Fingolimod Fingolimod-Phosphate Fingolimod-Phosphate Fingolimod->Fingolimod-Phosphate Phosphorylation (Active) FPA (Metabolite M28) FPA (Metabolite M28) Fingolimod->FPA (Metabolite M28) Amidation (Inactive) Inactive Metabolites Inactive Metabolites Fingolimod->Inactive Metabolites Oxidation S1P Receptor Modulation S1P Receptor Modulation Fingolimod-Phosphate->S1P Receptor Modulation Therapeutic Effect Therapeutic Effect S1P Receptor Modulation->Therapeutic Effect

Caption: Fingolimod's metabolic pathways.

Efficacy in Animal Models of Multiple Sclerosis

Fingolimod has demonstrated robust efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model of MS, reducing disease severity and CNS inflammation.[2] This in vivo effect is dependent on the modulation of S1P1 receptors.

There is no published evidence to suggest that Fingolimod Palmitate Amide possesses therapeutic efficacy in E.A.E. or other models of MS. As it is not expected to be a substrate for phosphorylation to an active S1P receptor modulator, it would not share the primary mechanism of action of Fingolimod. While it is known that Fingolimod can affect ceramide metabolism, and that ceramides play a role in the pathophysiology of MS, the direct administration of FPA and its effects have not been reported.[10][11]

Table 2: Comparative In Vivo Profile of Fingolimod and Fingolimod Palmitate Amide

FeatureFingolimodFingolimod Palmitate Amide (FPA)
Administration OralNot used therapeutically
Bioavailability >90%Unknown
Primary Metabolism Phosphorylation, Oxidation, AmidationFurther metabolism or excretion
Half-life 6-9 daysUnknown
Efficacy in EAE Models HighNot demonstrated
Experimental Protocol for In Vivo Evaluation

To assess the in vivo efficacy of a compound like FPA, the EAE model is the standard.

Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Induction of EAE: Immunize mice (e.g., C57BL/6 strain) with a peptide from myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • Treatment: Once clinical signs of EAE appear, administer the test compound (Fingolimod or FPA) or vehicle control daily via oral gavage.

  • Clinical Scoring: Monitor the animals daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and score them on a standardized scale (e.g., 0-5).

  • Histopathology: At the end of the study, perfuse the animals and collect CNS tissue (spinal cord and brain). Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.

  • Immunohistochemistry: Stain tissue sections for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) to quantify CNS infiltration.

Causality Behind Experimental Choices: The EAE model is the most widely used and accepted animal model for relapsing-remitting MS, mimicking key aspects of the human disease, including autoimmune-mediated demyelination and CNS inflammation. Daily clinical scoring provides a quantitative measure of disease progression and therapeutic intervention. Histological and immunohistochemical analyses provide a direct assessment of the pathological hallmarks of the disease in the CNS.

Conclusion and Future Directions

The comparison between Fingolimod and its metabolite, Fingolimod Palmitate Amide, underscores the critical role of metabolic activation for the therapeutic efficacy of Fingolimod. While Fingolimod is a prodrug that is converted to the potent S1P receptor modulator fingolimod-phosphate, FPA is a product of a metabolic pathway that likely represents an inactivation step with respect to S1P receptor-mediated immunomodulation.

The increased lipophilicity of FPA suggests a different pharmacokinetic profile, potentially leading to accumulation in adipose tissue. Future research should focus on definitively characterizing the in vitro S1P receptor binding and functional activity of FPA to confirm its presumed inactivity. Furthermore, in vivo studies are warranted to understand its pharmacokinetic profile, tissue distribution, and to investigate whether it possesses any biological activities independent of S1P receptor modulation, for instance, through its structural similarity to ceramides. A deeper understanding of the complete metabolic fate of Fingolimod and the biological roles of its various metabolites will provide a more comprehensive picture of its in vivo pharmacology and may inform the development of future S1P receptor modulators with improved therapeutic profiles.

References

  • Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC. (n.d.). Retrieved from [Link]

  • Fingolimod - StatPearls - NCBI Bookshelf. (2024, May 30). Retrieved from [Link]

  • Fingolimod or FTY720 MOA - YouTube. (2009, November 12). Retrieved from [Link]

  • Clinical pharmacokinetics of fingolimod - PubMed. (2012, January 1). Retrieved from [Link]

  • Metabolomic Changes in Patients Affected by Multiple Sclerosis and Treated with Fingolimod - MDPI. (2023, March 15). Retrieved from [Link]

  • Fingolimod Affects Transcription of Genes Encoding Enzymes of Ceramide Metabolism in Animal Model of Alzheimer's Disease - PubMed. (2020, April 30). Retrieved from [Link]

  • Fingolimod - StatPearls - NCBI Bookshelf. (2024, May 30). Retrieved from [Link]

  • Action mechanism of fingolimod and other S1P receptor modulators.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Clinical Pharmacokinetics of Fingolimod - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Fingolimod attenuates ceramide-induced blood-brain barrier dysfunction in multiple sclerosis by targeting reactive astrocytes - PubMed. (2012, July 19). Retrieved from [Link]

  • Fingolimod interacts with sphingolipid metabolizing enzymes. Inhibitory... - ResearchGate. (n.d.). Retrieved from [Link]

  • Fingolimod | C19H33NO2 | CID 107970 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Fingolimod Palmitate Amide | C35H63NO3 | CID 46897777 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • In silico Docking Studies of Fingolimod and S1P1 Agonists - PMC. (2020, March 10). Retrieved from [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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